OX2R-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H30F3N3O3S |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-[(3R,4S)-3-[(4-phenylcyclohexyl)oxymethyl]-1-pyridin-2-ylpiperidin-4-yl]methanesulfonamide |
InChI |
InChI=1S/C24H30F3N3O3S/c25-24(26,27)34(31,32)29-22-13-15-30(23-8-4-5-14-28-23)16-20(22)17-33-21-11-9-19(10-12-21)18-6-2-1-3-7-18/h1-8,14,19-22,29H,9-13,15-17H2/t19?,20-,21?,22-/m0/s1 |
InChI Key |
WEGZLCKTXKCECV-XLCOUGHXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
OX2R-IN-3: A Technical Whitepaper on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
OX2R-IN-3, also identified as Compound 53, is a potent and highly selective agonist for the Orexin (B13118510) 2 Receptor (OX2R), a G protein-coupled receptor predominantly expressed in the brain. Orexin signaling plays a crucial role in the regulation of wakefulness, arousal, appetite, and reward pathways. Deficiencies in the orexin system are linked to neurological disorders such as narcolepsy. This compound, as a selective agonist, presents a valuable pharmacological tool for investigating OX2R function and holds therapeutic potential for conditions associated with diminished orexin signaling. This document provides an in-depth technical guide on the mechanism of action of this compound, detailing its signaling pathways, quantitative data, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound functions as an agonist at the Orexin 2 Receptor. Upon binding, it activates the receptor, initiating a cascade of intracellular signaling events. The Orexin 2 Receptor is known to couple to multiple G protein subtypes, including Gq, Gs, and Gi. The activation of these pathways leads to diverse downstream cellular responses.
The primary and most well-characterized signaling pathway for OX2R agonists involves the activation of the Gq protein. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent rise in cytosolic calcium concentration is a key signaling event that mediates many of the physiological effects of OX2R activation.
Additionally, OX2R can couple to Gs and Gi proteins, which respectively stimulate or inhibit the activity of adenylyl cyclase. This modulation results in an increase or decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Changes in cAMP concentration influence the activity of protein kinase A (PKA) and other downstream effectors. Furthermore, OX2R activation has been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in regulating cellular processes such as proliferation, differentiation, and survival.
Quantitative Data
The potency and selectivity of this compound have been determined through in vitro functional assays. The following table summarizes the available quantitative data.
| Parameter | Species | Receptor | Value | Assay Type | Reference |
| EC50 | Human | OX2R | < 100 nM | Not Specified | [1] |
Signaling Pathways
The activation of OX2R by this compound initiates multiple downstream signaling cascades. The following diagram illustrates the primary Gq-mediated pathway.
Experimental Protocols
The following section details a representative experimental protocol for determining the agonist activity of compounds like this compound at the Orexin 2 Receptor.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of OX2R, which is indicative of Gq pathway activation.
Cell Culture and Seeding:
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing the human Orexin 2 Receptor (hOX2R) are used.
-
Cells are cultured in a suitable medium (e.g., F-12K Medium) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.
-
Cells are seeded into 96-well, black-walled, clear-bottom microplates at a density of approximately 50,000 cells per well.
-
The plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Fluorescent Dye Loading:
-
The cell culture medium is removed from the wells.
-
A calcium-sensitive fluorescent dye loading solution (e.g., Fluo-3 AM or Fluo-4 AM) is prepared in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Pluronic F-127 and probenecid (B1678239) may be included to aid in dye loading and retention, respectively.
-
The loading solution is added to each well, and the plate is incubated for 45-60 minutes at 37°C in the dark.
Compound Addition and Signal Detection:
-
After incubation, the dye loading solution is removed, and the cells are washed with the assay buffer.
-
A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation) with appropriate excitation and emission wavelengths for the chosen dye.
-
Serial dilutions of this compound and a reference agonist (e.g., Orexin-A) are prepared in the assay buffer.
-
The compound solutions are added to the respective wells, and the fluorescence intensity is measured kinetically over a period of several minutes.
Data Analysis:
-
The change in fluorescence intensity from baseline is calculated for each well.
-
The data are normalized to the response of a maximal concentration of the reference agonist.
-
A dose-response curve is generated by plotting the normalized response against the logarithm of the compound concentration.
-
The EC50 value, representing the concentration of the compound that elicits a half-maximal response, is calculated by fitting the data to a four-parameter logistic equation.
Experimental Workflow Diagram
The following diagram outlines the general workflow for characterizing an OX2R agonist.
Conclusion
This compound is a potent and selective agonist of the Orexin 2 Receptor. Its primary mechanism of action involves the activation of the Gq-protein signaling pathway, leading to an increase in intracellular calcium. The compound serves as a critical tool for elucidating the physiological roles of OX2R and represents a promising lead for the development of therapeutics targeting the orexin system. The provided data and protocols offer a foundational guide for researchers in the field of neuroscience and drug discovery.
References
OX2R-IN-3: A Technical Guide to a Selective Orexin-2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of OX2R-IN-3, a selective agonist for the Orexin (B13118510) 2 Receptor (OX2R). The orexin system, comprising orexin-A and orexin-B peptides and their receptors, OX1R and OX2R, is a critical regulator of sleep-wake cycles, feeding behavior, and reward processing.[1][2][3] The selective activation of OX2R is a promising therapeutic strategy for treating disorders characterized by excessive daytime sleepiness, such as narcolepsy.[4][5][6] OX2R is strongly implicated in the maintenance of wakefulness, and its activation is thought to be sufficient to ameliorate major narcoleptic symptoms.[4][6][7][8]
This guide synthesizes the available data on this compound, details relevant experimental methodologies, and visualizes the core scientific concepts, including signaling pathways and characterization workflows.
Data Presentation: In Vitro and In Vivo Profile
Quantitative data is essential for understanding the potency, selectivity, and physiological effects of a pharmacological agent. While specific data for this compound is limited in publicly accessible literature, the available information is presented below. For comparative context, data for other well-characterized selective OX2R agonists are also provided.
Quantitative Data for this compound
This compound (also known as Compound 53) is identified as an orally active agonist of the Orexin 2 Receptor.[9]
| Parameter | Species / System | Value | Reference |
| Potency (EC₅₀) | Not Specified | < 100 nM | [9] |
| In Vivo Efficacy | Sprague-Dawley Rats | ↑ 105.00% in mean cortical activation time | [9] |
| Dosing | Sprague-Dawley Rats | 3 mg/kg, P.O., single dose | [9] |
Comparative Data for Other Selective OX2R Agonists
To provide a broader context for the expected profile of a selective OX2R agonist, the following table summarizes data for other research compounds.
| Compound | Parameter | Species / System | Value | Selectivity (vs. OX1R) | Reference |
| [Ala¹¹, D-Leu¹⁵]-orexin-B (AL-OXB) | EC₅₀ (OX2R) | Human (CHO cells) | 0.055 nM | ~1000-fold | [4][10] |
| EC₅₀ (OX1R) | Human (CHO cells) | 58 nM | [4][10] | ||
| TAK-861 | EC₅₀ (OX2R) | Human (CHO cells) | 2.5 nM | ~3000-fold | [11] |
| OX-201 | EC₅₀ (OX2R) | Human (CHO cells) | 8.0 nM | ~1000-fold | [12] |
| EC₅₀ (OX1R) | Human (CHO cells) | 8.1 µM | [12] | ||
| OX2R agonist 3 (Compound 63c) | EC₅₀ (OX2R) | Not Specified | 339 nM | Not Specified | [13] |
Experimental Protocols
The characterization of a selective OX2R agonist involves a series of in vitro and in vivo assays to determine its potency, selectivity, mechanism of action, and physiological effects.
In Vitro: Intracellular Calcium Mobilization Assay
This is the primary method for determining the potency (EC₅₀) and functional selectivity of orexin receptor agonists. Orexin receptors, including OX2R, are G protein-coupled receptors (GPCRs) that primarily couple to the Gq protein, leading to an increase in intracellular calcium ([Ca²⁺]i) upon activation.[1][14]
Objective: To measure the concentration-dependent increase in intracellular calcium in response to the agonist in cells expressing either OX1R or OX2R.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably transfected to express either human OX1R or human OX2R are cultured in appropriate media (e.g., DMEM with 5% FBS, antibiotics).[10] Cells are seeded into 96-well black, clear-bottom plates and incubated for 24-48 hours.[10][15]
-
Dye Loading: The cell culture medium is removed and replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM) and probenecid (B1678239) (to prevent dye leakage).[15] The cells are incubated for approximately 45-60 minutes at 37°C to allow the dye to enter the cells.[15]
-
Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.[16][17] Baseline fluorescence is measured before the automated addition of varying concentrations of the test compound (e.g., this compound).
-
Data Acquisition: The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Analysis: The peak fluorescence response at each compound concentration is recorded. The data are normalized and fitted to a dose-response curve (e.g., four-parameter logistic equation) to calculate the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.[4][10] Selectivity is determined by comparing the EC₅₀ values at OX2R versus OX1R.[4][10]
In Vivo: Sleep/Wakefulness and Cataplexy Assessment
In vivo studies in animal models are crucial to confirm that the in vitro activity translates to the desired physiological effect. For an OX2R agonist, the primary goal is to demonstrate a promotion of wakefulness and a reduction in narcoleptic symptoms like cataplexy.
Objective: To assess the effect of the agonist on sleep-wake architecture and cataplexy-like episodes in a relevant animal model (e.g., orexin knockout mice).
Methodology:
-
Animal Model: Orexin knockout (OXKO) mice or other models of narcolepsy are used, as they exhibit fragmented sleep and cataplexy-like episodes, mimicking the human condition.[4]
-
Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) to monitor brain activity and muscle tone, respectively. This allows for the precise scoring of wakefulness, non-REM (NREM) sleep, and REM sleep states.
-
Drug Administration: The test compound (e.g., this compound) is administered via the intended clinical route (e.g., oral gavage, P.O.) or directly into the brain (intracerebroventricular, ICV) at various doses.[4][9] A vehicle control group is always included.
-
Data Recording: EEG/EMG data is continuously recorded for a set period (e.g., 24 hours) following drug administration. Animal behavior is often video-recorded simultaneously to identify cataplexy-like episodes (sudden loss of muscle tone while the animal is awake).
-
Analysis:
-
Sleep/Wake Scoring: The recorded data is scored in epochs (e.g., 10 seconds) to determine the time spent in wake, NREM, and REM sleep. The effect of the compound is assessed by comparing the total time in each state, the duration of episodes, and the number of state transitions between the treated and vehicle groups.[4][10]
-
Cataplexy Analysis: The number and duration of cataplexy-like episodes are quantified from the video and EMG recordings.[10] A significant reduction in these episodes indicates therapeutic potential.
-
Visualizations: Pathways and Processes
Diagrams are used to visually represent the complex biological and experimental processes associated with this compound.
OX2R Signaling Pathway
Upon binding of an agonist like this compound, the Orexin 2 Receptor initiates several intracellular signaling cascades. OX2R can couple to multiple G-protein subtypes, including Gq, Gi/o, and Gs, leading to diverse downstream cellular responses.[1][18] The primary and best-characterized pathway involves Gq protein activation.[1][19]
Caption: Simplified OX2R Gq-Coupled Signaling Pathway.
Experimental Workflow for Agonist Characterization
The discovery and validation of a selective OX2R agonist follows a logical progression from initial screening to in vivo proof of concept.
Caption: Experimental Workflow for Selective OX2R Agonist.
Logic of Selective OX2R Agonism
The therapeutic hypothesis for selective OX2R agonism is based on the distinct roles and anatomical distributions of OX1R and OX2R in the brain's arousal circuitry. OX2R is considered the primary mediator of wakefulness consolidation.[4][8][20]
Caption: Therapeutic Logic of OX2R Selective Agonism.
References
- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. What are OX2R antagonists and how do they work? [synapse.patsnap.com]
- 8. Orexin-1 receptor blockade dysregulates REM sleep in the presence of orexin-2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
- 11. New potent oral OX2 receptor agonist demonstrates efficacy in models of narcolepsy | BioWorld [bioworld.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The Orexin receptors: Structural and anti-tumoral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Kinetic properties of "dual" orexin receptor antagonists at OX1R and OX2R orexin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. C-terminus of OX2R significantly affects downstream signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Differential Roles of Orexin Receptors in the Regulation of Sleep/Wakefulness [frontiersin.org]
- 20. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to OX2R-IN-3: A Novel Orexin 2 Receptor Agonist
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of OX2R-IN-3, a potent and orally active agonist of the orexin (B13118510) 2 receptor (OX2R). The information is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.
Chemical Structure and Properties
This compound, also identified as Compound 53, is a novel small molecule designed to selectively activate the orexin 2 receptor. Its chemical identity and key properties are summarized below.
Chemical Identifiers
| Property | Value |
| IUPAC Name | (S)-N-((3S,4R)-1-(pyridin-2-yl)-4-((S)-(2-phenylcyclohexyl)oxy)methyl)piperidin-3-yl)-1,1,1-trifluoromethanesulfonamide |
| Molecular Formula | C24H30F3N3O3S |
| Molecular Weight | 497.57 g/mol |
| CAS Number | 2791360-37-5 |
| SMILES | O=S(N[C@H]1CCN(C2=NC=CC=C2)C[C@H]1CO--INVALID-LINK--CC[C@@H]3C4=CC=CC=C4)(C(F)(F)F)=O |
Physicochemical Properties (Predicted)
Experimentally determined physicochemical data for this compound is not publicly available. The following table presents predicted values generated from its SMILES string using computational models. These values are for estimation purposes and should be confirmed through experimental analysis.
| Property | Predicted Value |
| LogP | 4.2 |
| Aqueous Solubility | Low |
| pKa (most basic) | 7.8 |
| pKa (most acidic) | 10.5 |
Biological Activity and Mechanism of Action
This compound is a potent agonist of the orexin 2 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the brain.[1] The orexin system plays a critical role in the regulation of wakefulness, arousal, and appetite.
In Vitro Activity
This compound demonstrates significant agonist activity at the human orexin 2 receptor with a half-maximal effective concentration (EC50) of less than 100 nM.[1]
In Vivo Activity
In preclinical studies, oral administration of this compound at a single dose of 3 mg/kg resulted in a 105.00% increase in the mean cortical activation time in Sprague-Dawley rats.[1] This finding suggests that this compound effectively crosses the blood-brain barrier and exerts a wake-promoting effect.
Signaling Pathway
Activation of the OX2R by an agonist like this compound initiates a downstream signaling cascade. The receptor couples to both Gq and Gi subtypes of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key second messenger in numerous cellular processes.
OX2R Signaling Pathway
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the characterization of this compound. These are representative protocols and may require optimization for specific laboratory conditions.
In Vitro Calcium Mobilization Assay
This protocol describes a method to determine the agonist activity of this compound by measuring intracellular calcium mobilization in cells expressing the human orexin 2 receptor.
Calcium Mobilization Assay Workflow
Materials:
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing the human orexin 2 receptor (hOX2R)
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
-
96-well black-walled, clear-bottom assay plates
-
Fluo-4 AM calcium indicator dye
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound stock solution in DMSO
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Culture: Maintain CHO-K1-hOX2R cells in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and probenecid in assay buffer.
-
Remove the culture medium from the cell plate and add the loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Place the cell plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Automatically add the this compound dilutions to the wells.
-
-
Fluorescence Measurement: Immediately after compound addition, continuously measure the fluorescence intensity over time.
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
In Vivo Electrocorticography (ECoG) for Cortical Activation
This protocol outlines a general procedure for assessing the wake-promoting effects of this compound in rats by measuring changes in cortical electrical activity.
In Vivo ECoG Experimental Workflow
Animals:
-
Adult male Sprague-Dawley rats
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
ECoG recording electrodes and headmount assembly
-
Dental cement
-
Data acquisition system for electrophysiological recordings
-
This compound formulated for oral administration
-
Vehicle control
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant ECoG electrodes over the cortical surface according to established coordinates.
-
Secure the headmount assembly with dental cement.
-
-
Post-operative Recovery: Allow the animals to recover from surgery for at least one week.
-
Habituation: Acclimate the rats to the recording chambers and tethered recording setup for several days.
-
Baseline Recording: Record baseline ECoG data for a 24-hour period to establish normal sleep-wake patterns.
-
Drug Administration: On the test day, administer this compound (e.g., 3 mg/kg) or vehicle orally at the beginning of the light cycle (the normal sleep period for rats).
-
Post-dose Recording: Record ECoG activity continuously for the next 24 hours.
-
Data Analysis:
-
Score the ECoG recordings into different sleep-wake states (e.g., wakefulness, NREM sleep, REM sleep) using appropriate software.
-
Quantify the total time spent in each state and the duration of wakefulness episodes.
-
Compare the effects of this compound treatment to the vehicle control.
-
Conclusion
This compound is a potent and orally bioavailable orexin 2 receptor agonist with demonstrated in vitro and in vivo activity. Its ability to promote wakefulness makes it a valuable research tool for investigating the role of the orexin system in sleep-wake regulation and a potential lead compound for the development of novel therapeutics for disorders of hypersomnolence. Further studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic profile, as well as its long-term safety and efficacy.
References
The Orexin 2 Receptor: A Linchpin in the Orchestration of the Sleep-Wake Cycle
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The orexin (B13118510) system, comprising the neuropeptides orexin-A and orexin-B and their cognate G protein-coupled receptors, Orexin 1 Receptor (OX1R) and Orexin 2 Receptor (OX2R), is a critical regulator of sleep and wakefulness. The loss of orexin-producing neurons is the underlying cause of the sleep disorder narcolepsy type 1, highlighting the system's profound influence on arousal. While both receptors contribute to the maintenance of wakefulness, OX2R has emerged as a pivotal player, with distinct signaling properties and a more pronounced role in the stabilization of the sleep-wake switch. This technical guide provides a comprehensive overview of the core functions of OX2R in sleep-wake cycle regulation, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of sleep neurobiology and the pursuit of novel therapeutics targeting the orexin system.
The Orexin System and the Primacy of OX2R in Sleep-Wake Regulation
Orexin-A and orexin-B are produced by a small population of neurons located exclusively in the lateral hypothalamus. These neurons project widely throughout the brain, innervating key arousal centers, including the tuberomammillary nucleus (TMN), locus coeruleus (LC), dorsal raphe (DR), and laterodorsal and pedunculopontine tegmental nuclei (LDT/PPT).[1] Orexin-A binds to both OX1R and OX2R with high affinity, whereas orexin-B shows a preference for OX2R.[2]
Genetic and pharmacological studies have unequivocally demonstrated the indispensable role of the orexin system in maintaining a consolidated wakeful state. The most compelling evidence comes from the study of narcolepsy, a neurological disorder characterized by excessive daytime sleepiness and cataplexy (sudden loss of muscle tone). The majority of individuals with narcolepsy type 1 exhibit a profound loss of orexin neurons.[3] Animal models, such as orexin knockout mice and dogs with a null mutation in the HCRTR2 gene (encoding OX2R), recapitulate the key features of human narcolepsy, further solidifying the link between orexin deficiency and sleep-wake instability.[4]
While both orexin receptors are involved in promoting arousal, research indicates that OX2R plays a more dominant role in regulating the transition between wakefulness and non-REM (NREM) sleep.[5] Mice lacking OX2R exhibit a narcoleptic-like phenotype with fragmented wakefulness, whereas OX1R knockout mice have a largely normal sleep-wake pattern.[4] However, the severe cataplexy seen in orexin-deficient models is most accurately replicated in mice lacking both receptors, suggesting a synergistic role in the suppression of REM sleep-related phenomena.[5]
OX2R Signaling Pathways
OX2R is a G protein-coupled receptor (GPCR) that can couple to multiple G protein subtypes, including Gq, Gi/o, and Gs, leading to the activation of diverse downstream signaling cascades.[6][7] The specific G protein coupling and subsequent signaling pathway can be cell-type dependent, contributing to the pleiotropic effects of orexin.[7]
The canonical signaling pathway for OX2R in arousal-promoting neurons involves coupling to Gq, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ and activation of PKC lead to neuronal depolarization and increased firing rates, thereby promoting wakefulness.[6]
dot
Caption: Canonical OX2R Gq-mediated signaling pathway promoting neuronal excitability.
Quantitative Data on OX2R Function
The following tables summarize key quantitative data related to OX2R pharmacology and its role in sleep-wake regulation.
Table 1: In Vitro Pharmacology of OX2R Ligands
| Compound | Class | Species | Assay Type | Parameter | Value | Reference |
| Orexin-A | Endogenous Agonist | Human | Calcium Mobilization | EC50 | 0.20 nM | [8] |
| Orexin-B | Endogenous Agonist | Human | Calcium Mobilization | EC50 | ~0.20 nM | [8] |
| [Ala11, D-Leu15]-Orexin-B | Selective OX2R Agonist | Human | Calcium Mobilization | EC50 | 0.055 nM | [8] |
| TAK-994 | Selective OX2R Agonist | Human | Calcium Mobilization | EC50 | 19 nM | [9] |
| TAK-861 | Selective OX2R Agonist | Human | Calcium Mobilization | EC50 | 2.5 nM | [10] |
| Danavorexton (TAK-925) | Selective OX2R Agonist | Human | Calcium Mobilization | EC50 | 5.5 nM | [11] |
| Suvorexant | Dual Antagonist | Human | Radioligand Binding | Ki | 0.35 nM | [12] |
| Almorexant | Dual Antagonist | Human | Radioligand Binding | Ki | ~1 nM | [13] |
| Filorexant | Dual Antagonist | Human | Radioligand Binding | Ki | ~2.5 nM | [13] |
| SB-649868 | Dual Antagonist | Human | Radioligand Binding | Ki | ~2.5 nM | [13] |
| EMPA | Selective OX2R Antagonist | Human | Radioligand Binding | pKi | >7.5 | [14] |
Table 2: In Vivo Effects of OX2R Modulation on Sleep-Wake Parameters
| Model | Intervention | Parameter | Effect | Reference |
| OX2R Knockout Mice | Genetic Deletion | Wakefulness | Fragmented, decreased total wake time | [4] |
| OX2R Knockout Mice | Genetic Deletion | NREM Sleep | Increased fragmentation | [4] |
| OX2R Knockout Mice | Genetic Deletion | REM Sleep | Mildly increased, frequent sleep-onset REM periods | [4] |
| Rats | DORA-12 (Dual Antagonist) | Active Wake | Significant reduction | [15] |
| Rats | DORA-12 (Dual Antagonist) | NREM Sleep (Delta) | Significant increase | [15] |
| Rats | DORA-12 (Dual Antagonist) | REM Sleep | Significant increase | [15] |
| Humans (Insomnia) | Suvorexant (20mg) | Latency to Persistent Sleep | Significant reduction | [16] |
| Humans (Insomnia) | Suvorexant (20mg) | Wake After Sleep Onset | Significant reduction | [16] |
| Humans (Insomnia) | Lemborexant (5mg) | Subjective Total Sleep Time | Significant increase | [16] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the role of OX2R in sleep-wake regulation.
Electrophysiological Recording of Orexin Neurons
Objective: To characterize the electrophysiological properties of orexin neurons and their response to OX2R modulators.
Methodology:
-
Slice Preparation: Anesthetize a mouse and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Rapidly dissect the brain and prepare coronal hypothalamic slices (250-300 µm) using a vibratome.
-
Recording: Transfer slices to a recording chamber continuously perfused with oxygenated aCSF at physiological temperature. Identify orexin neurons (e.g., using a fluorescent reporter in transgenic mice).
-
Patch-Clamp: Obtain whole-cell patch-clamp recordings from identified orexin neurons. Record membrane potential and firing rate in current-clamp mode, and synaptic currents in voltage-clamp mode.
-
Pharmacology: Bath-apply OX2R agonists or antagonists to the slice and record changes in neuronal activity.[14][17]
dot
Caption: Workflow for electrophysiological recording of orexin neurons.
In Situ Hybridization for OX2R mRNA
Objective: To visualize the distribution of OX2R mRNA in specific brain regions.
Methodology:
-
Tissue Preparation: Perfuse a mouse with 4% paraformaldehyde (PFA) and dissect the brain. Post-fix the brain in 4% PFA overnight, then cryoprotect in sucrose (B13894) solution. Section the brain on a cryostat.
-
Probe Synthesis: Generate a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the OX2R mRNA sequence.
-
Hybridization: Permeabilize the tissue sections and hybridize with the DIG-labeled probe overnight at an optimized temperature.
-
Washing and Detection: Wash the sections under stringent conditions to remove non-specifically bound probe. Incubate with an anti-DIG antibody conjugated to alkaline phosphatase.
-
Visualization: Develop the signal using a chromogenic substrate (e.g., NBT/BCIP) to produce a colored precipitate at the site of mRNA expression.[2]
Radioligand Binding Assay
Objective: To determine the affinity (Ki) of unlabeled compounds for OX2R.
Methodology:
-
Membrane Preparation: Homogenize brain tissue or cells expressing OX2R in a suitable buffer and centrifuge to isolate the membrane fraction.
-
Binding Reaction: Incubate the membranes with a fixed concentration of a radiolabeled OX2R antagonist (e.g., [3H]-EMPA) and varying concentrations of the unlabeled competitor compound.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value, from which the Ki can be calculated.[13][14]
Calcium Imaging of OX2R Activation
Objective: To measure the intracellular calcium response following OX2R activation.
Methodology:
-
Cell Culture and Loading: Culture cells expressing OX2R (e.g., CHO or HEK293 cells) on glass coverslips. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Imaging: Mount the coverslip on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Stimulation: Perfuse the cells with a baseline buffer, then apply an OX2R agonist at various concentrations.
-
Data Acquisition: Record the fluorescence intensity at dual excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a single emission wavelength (e.g., 510 nm).
-
Analysis: Calculate the ratio of fluorescence intensities (F340/F380) to determine the relative change in intracellular calcium concentration. Plot the dose-response curve to determine the EC50 value.[8]
dot
Caption: Workflow for calcium imaging of OX2R activation.
EEG/EMG Recording in OX2R Knockout Mice
Objective: To assess the effects of OX2R deletion on sleep-wake architecture.
Methodology:
-
Surgical Implantation: Anesthetize an OX2R knockout mouse and surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording. Place EEG screw electrodes over the cortex and insert EMG wire electrodes into the nuchal muscles.
-
Recovery and Habituation: Allow the mouse to recover from surgery for at least one week, followed by habituation to the recording chamber and cable.
-
Data Acquisition: Record EEG and EMG signals continuously for at least 24 hours.
-
Sleep Scoring: Manually or automatically score the recordings in epochs (e.g., 10 seconds) into wakefulness, NREM sleep, and REM sleep based on the EEG and EMG characteristics.
-
Data Analysis: Quantify various sleep parameters, including total time spent in each state, bout duration and number, and state transitions.[18]
Therapeutic Implications and Future Directions
The central role of OX2R in promoting and maintaining wakefulness has made it a prime target for the development of therapeutics for sleep disorders.
-
OX2R Antagonists for Insomnia: Dual orexin receptor antagonists (DORAs), which block both OX1R and OX2R, have been successfully developed and approved for the treatment of insomnia.[16] These drugs promote sleep by dampening the wake-promoting signals of the orexin system. The development of selective OX2R antagonists (SORAs) is also an active area of research, with the potential for a more targeted therapeutic effect with fewer side effects.[5]
-
OX2R Agonists for Narcolepsy and Other Hypersomnias: For conditions of excessive sleepiness like narcolepsy, which are caused by a deficiency in orexin signaling, OX2R agonists represent a rational and promising therapeutic strategy.[9] Several selective OX2R agonists are currently in clinical development and have shown the potential to improve wakefulness and reduce cataplexy in patients with narcolepsy.[10]
Future research will continue to unravel the complexities of OX2R signaling and its precise role in different neuronal circuits. The development of novel genetic tools and imaging techniques will provide a more granular understanding of how OX2R contributes to the dynamic regulation of the sleep-wake cycle. Furthermore, the exploration of OX2R's involvement in other physiological processes, such as metabolism, mood, and cognition, may open up new avenues for therapeutic intervention in a range of disorders.
Conclusion
The Orexin 2 Receptor stands as a key regulator of the sleep-wake cycle, with a predominant role in the maintenance of a consolidated wakeful state. Its intricate signaling pathways and widespread expression in arousal-promoting brain regions underscore its importance in neurobiology. The wealth of quantitative data and the refinement of experimental protocols have not only deepened our fundamental understanding of sleep but have also paved the way for the successful development of novel therapeutics for sleep disorders. As research continues, a more complete picture of OX2R's multifaceted functions will undoubtedly emerge, offering further opportunities to address unmet medical needs.
References
- 1. Frontiers | Differential Roles of Orexin Receptors in the Regulation of Sleep/Wakefulness [frontiersin.org]
- 2. Whole Brain Mapping of Orexin Receptor mRNA Expression Visualized by Branched In Situ Hybridization Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fos Expression in Orexin Neurons Varies with Behavioral State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orexin 2 receptor (OX2R) protein distribution measured by autoradiography using radiolabeled OX2R-selective antagonist EMPA in rodent brain and peripheral tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orexin Receptor Antagonists as Emerging Treatments for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 8. DSpace [helda.helsinki.fi]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Orexin Directly Excites Orexin Neurons through Orexin 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Dual orexin receptor antagonists show distinct effects on locomotor performance, ethanol interaction and sleep architecture relative to gamma-aminobutyric acid-A receptor modulators [frontiersin.org]
- 16. Different doses of dual orexin receptor antagonists in primary insomnia: a Bayesian network analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
In-Depth Technical Guide: OX2R-IN-3 for Narcolepsy Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Narcolepsy, a chronic neurological disorder characterized by excessive daytime sleepiness and cataplexy, is fundamentally linked to a deficiency in the orexin (B13118510) signaling pathway. The orexin-2 receptor (OX2R) has emerged as a primary therapeutic target for addressing the root cause of this condition. This whitepaper provides a comprehensive technical overview of OX2R-IN-3, a novel and potent OX2R agonist, for its potential application in narcolepsy research and development. This document details the in vitro and in vivo pharmacology of this compound, including its receptor activation profile and its effects on wakefulness in preclinical models. Detailed experimental protocols and structured data are presented to facilitate the replication and advancement of research in this area.
Introduction to Orexin System and Narcolepsy
The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G protein-coupled receptors (orexin-1 receptor, OX1R, and orexin-2 receptor, OX2R), is a critical regulator of wakefulness, arousal, and sleep. A significant body of evidence has established that the loss of orexin-producing neurons in the hypothalamus is the primary cause of narcolepsy type 1, leading to symptoms of excessive daytime sleepiness (EDS) and cataplexy (sudden loss of muscle tone triggered by strong emotions).
While OX1R is associated with reward-seeking behaviors, OX2R plays a more direct and pivotal role in the regulation of the sleep/wake cycle. Consequently, the development of selective OX2R agonists represents a promising therapeutic strategy to restore normal orexin signaling and alleviate the core symptoms of narcolepsy. This compound (also known as Compound 53) is a novel, orally active, small molecule agonist of the OX2R, showing potential as a valuable tool for narcolepsy research and a candidate for therapeutic development.
This compound: Core Data
Compound Profile
| Identifier | Value |
| Common Name | This compound |
| Synonym | Compound 53 |
| CAS Number | 2791360-37-5 |
| Molecular Formula | C₂₄H₃₀F₃N₃O₃S |
| Molecular Weight | 497.57 g/mol |
In Vitro Pharmacology
The primary in vitro activity of this compound was determined using a calcium mobilization assay in a cell line stably expressing the human orexin-2 receptor.
| Parameter | Value | Assay |
| EC₅₀ (OX2R) | <100 nM | Calcium Mobilization (FLIPR) |
Table 1: In Vitro Activity of this compound.
In Vivo Pharmacology
The in vivo efficacy of this compound was assessed by measuring its effect on cortical activation in Sprague-Dawley rats.
| Dose (Route) | Effect | Animal Model |
| 3 mg/kg (P.O.) | 105.00% increase in mean cortical activation time | Sprague-Dawley Rats |
Table 2: In Vivo Efficacy of this compound.
Signaling Pathway and Experimental Workflows
OX2R Signaling Pathway
Activation of the OX2R by an agonist like this compound initiates a signaling cascade that promotes wakefulness. OX2R is primarily coupled to Gq proteins, which, upon receptor activation, stimulate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). This increase in intracellular Ca²⁺ is a key event in the signaling pathway that ultimately leads to neuronal excitation and the promotion of a wakeful state.
Figure 1: Simplified OX2R signaling cascade initiated by this compound.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of an OX2R agonist like this compound typically follows a multi-stage process, from initial in vitro screening to in vivo assessment of efficacy in animal models of narcolepsy.
Figure 2: General workflow for preclinical evaluation of OX2R agonists.
Detailed Experimental Protocols
In Vitro Calcium Mobilization Assay (FLIPR)
This protocol describes a method to determine the potency (EC₅₀) of this compound by measuring intracellular calcium mobilization in cells expressing the human OX2R, using a Fluorometric Imaging Plate Reader (FLIPR).
4.1.1. Materials
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human OX2R.
-
Culture Medium: Standard cell culture medium appropriate for the chosen cell line (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.
-
Assay Plate: Black-walled, clear-bottom 96- or 384-well microplates.
-
Calcium-sensitive dye: Fluo-3 AM or an equivalent dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: this compound dissolved in DMSO to create a stock solution, then serially diluted in assay buffer.
-
Instrumentation: FLIPR or a similar microplate reader with automated liquid handling.
4.1.2. Procedure
-
Cell Plating: Seed the OX2R-expressing cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: On the day of the assay, remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 1-2 hours at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer in a separate compound plate.
-
FLIPR Measurement:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the reading sequence, which will first measure the baseline fluorescence of the cells.
-
The instrument will then automatically add the this compound dilutions from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for a set period to capture the peak calcium response.
-
-
Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
In Vivo Assessment of Wakefulness in Sprague-Dawley Rats
This protocol outlines the procedure for assessing the wake-promoting effects of orally administered this compound in Sprague-Dawley rats via electroencephalogram (EEG) and electromyogram (EMG) recordings.
4.2.1. Animals
-
Male Sprague-Dawley rats, weighing 250-300 grams at the time of surgery.
-
Animals are housed individually on a 12-hour light/dark cycle with ad libitum access to food and water.
4.2.2. Surgical Implantation of Electrodes
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Implant stainless steel screw electrodes for EEG recording into the skull over the frontal and parietal cortices.
-
Implant flexible wire electrodes into the nuchal (neck) muscles for EMG recording.
-
Connect the electrodes to a head-mounted pedestal and secure the entire assembly to the skull with dental acrylic.
-
Allow the animals to recover for at least one week post-surgery.
4.2.3. EEG/EMG Recording and Dosing
-
Acclimate the rats to the recording chambers and tethered recording cables for several days.
-
Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns.
-
On the test day, administer this compound (e.g., 3 mg/kg) or vehicle orally at the beginning of the light (inactive) phase.
-
Record EEG/EMG signals continuously for the next several hours.
-
The EEG and EMG signals are amplified, filtered, and digitized for analysis.
4.2.4. Data Analysis
-
The recorded data is manually or automatically scored in epochs (e.g., 10 seconds) into distinct vigilance states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
-
Calculate the total time spent in each state and the latency to sleep onset following drug administration.
-
Compare the effects of this compound to the vehicle control to determine the increase in wakefulness or "cortical activation time."
Conclusion
This compound is a potent OX2R agonist with demonstrated in vitro activity and in vivo efficacy in promoting wakefulness in preclinical models. The data and protocols presented in this technical guide provide a foundational resource for researchers investigating the therapeutic potential of OX2R agonism for narcolepsy. Further studies to fully characterize the pharmacokinetic profile, selectivity, and long-term efficacy and safety of this compound are warranted to advance its potential as a novel treatment for this debilitating sleep disorder.
Investigating Orexin Neuron Function with OX2R-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of OX2R-IN-3, a potent and orally active orexin (B13118510) 2 receptor (OX2R) agonist, in the investigation of orexin neuron function. This document outlines the pharmacological properties of this compound, detailed protocols for key experiments, and the underlying signaling pathways.
Introduction to Orexin Neurons and this compound
Orexin-producing neurons, located exclusively in the lateral hypothalamus, play a crucial role in regulating sleep-wake cycles, arousal, appetite, and reward systems.[1] These neurons exert their effects through two G protein-coupled receptors (GPCRs): orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R).[1] Notably, orexin neurons can excite themselves through a positive feedback mechanism mediated by OX2R, highlighting the receptor's importance in maintaining prolonged periods of wakefulness.[1]
This compound is a valuable pharmacological tool for probing the function of these circuits. As an orally active agonist with high potency for OX2R, it allows for systemic administration to study the physiological and behavioral consequences of OX2R activation.
Pharmacological Profile of this compound
The available quantitative data for this compound is summarized in the table below. This information is critical for designing and interpreting experiments aimed at understanding its effects on orexin neuron activity and downstream physiological processes.
| Parameter | Value | Species | Assay Type | Reference |
| EC50 | < 100 nM | Not Specified | In vitro (Functional Assay) | [2] |
| In Vivo Efficacy | 105.00% increase in mean cortical activation time | Rat (Sprague-Dawley) | Oral administration (3 mg/kg) | [2] |
Note: Further characterization, including binding affinity (Ki) and selectivity against a panel of other receptors, would provide a more complete pharmacological profile.
Signaling Pathways of the Orexin 2 Receptor
Activation of OX2R by an agonist like this compound initiates a cascade of intracellular signaling events. OX2R primarily couples to Gq and Gi/o G-proteins. The diagram below illustrates the canonical Gq-mediated pathway, which is commonly assessed in functional assays.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to investigate the function of orexin neurons using this compound.
In Vitro Characterization: Calcium Mobilization Assay
This assay is a fundamental method to quantify the potency of this compound by measuring the increase in intracellular calcium concentration following receptor activation in a controlled cellular environment.
Objective: To determine the EC50 of this compound at the orexin 2 receptor.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human OX2R.
-
Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
Calcium-sensitive Dye: Fluo-4 AM or a comparable dye.
-
Test Compound: this compound dissolved in DMSO to create a stock solution.
-
Control Agonist: Orexin-A or Orexin-B.
-
Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.
-
Instrumentation: Fluorescence Imaging Plate Reader (FLIPR) or equivalent.
Procedure:
-
Cell Plating: Seed the OX2R-expressing cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Dye Loading: Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. Aspirate the culture medium from the cell plate and add the dye loading solution to each well. Incubate the plate at 37°C for 1 hour to allow for dye uptake.
-
Compound Preparation: Prepare a serial dilution of this compound and the control agonist in assay buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
Measurement of Calcium Flux:
-
Place the dye-loaded cell plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for each well.
-
The instrument will then automatically add the prepared compound dilutions to the respective wells.
-
Immediately following compound addition, continuously measure the fluorescence intensity over a period of several minutes to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence intensity for each well.
-
Normalize the data to the maximum response observed with the control agonist.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
In Vivo Investigation: Electrophysiological Recording in Rodents
This protocol describes how to measure the direct effects of systemically administered this compound on the electrical activity of orexin neurons in an anesthetized rodent model.
Objective: To determine if systemic administration of this compound increases the firing rate of orexin neurons in vivo.
Materials:
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice.
-
Anesthetic: Urethane or isoflurane.
-
Surgical Instruments: Stereotaxic frame, surgical drill, microsyringes.
-
Recording Equipment: High-impedance microelectrode, amplifier, data acquisition system.
-
Test Compound: this compound formulated for oral or intraperitoneal administration.
-
Vehicle Control: The vehicle used to dissolve this compound.
Procedure:
-
Animal Surgery:
-
Anesthetize the animal and mount it in a stereotaxic frame.
-
Perform a craniotomy over the lateral hypothalamus, the location of orexin neurons.
-
-
Electrode Placement:
-
Carefully lower the microelectrode to the stereotaxic coordinates corresponding to the lateral hypothalamus.
-
Advance the electrode slowly until the characteristic firing pattern of an orexin neuron is identified.
-
-
Baseline Recording:
-
Once a stable recording from a single orexin neuron is established, record the baseline firing rate for a period of at least 15-30 minutes.
-
-
Compound Administration:
-
Administer a single dose of this compound (e.g., 3 mg/kg, p.o.) or the vehicle control.
-
-
Post-Administration Recording:
-
Continuously record the firing rate of the same neuron for at least 1-2 hours following compound administration.
-
-
Data Analysis:
-
Analyze the firing rate in discrete time bins (e.g., 1-minute intervals).
-
Compare the firing rate before and after the administration of this compound.
-
Statistical analysis (e.g., paired t-test or repeated measures ANOVA) should be used to determine if there is a significant change in neuronal activity.
-
Conclusion
This compound is a potent tool for dissecting the complex roles of orexin neurons in regulating key physiological and behavioral states. The experimental frameworks provided in this guide offer a starting point for researchers to quantitatively assess the impact of OX2R activation. Further characterization of this compound's pharmacological properties will enhance its utility and the interpretability of experimental findings. By employing these methodologies, the scientific community can continue to unravel the intricate functions of the orexin system and its potential as a therapeutic target.
References
The Orexin-2 Receptor Agonist OX2R-IN-3: A Deep Dive into its Modulation of Neuronal Excitability
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The orexin (B13118510) system, comprising orexins A and B and their receptors, OX1R and OX2R, is a critical regulator of wakefulness, arousal, and other physiological processes. The orexin-2 receptor (OX2R) has emerged as a key target for therapeutic intervention in sleep-wake disorders. OX2R-IN-3 is an orally active, potent agonist of OX2R with an EC50 of less than 100 nM.[1] While specific data on this compound is limited, this guide synthesizes the current understanding of how selective OX2R agonists modulate neuronal excitability, providing a comprehensive technical overview for researchers and drug development professionals. By examining data from analogous compounds, we infer the likely mechanisms and effects of this compound on neuronal function.
Introduction to OX2R and Neuronal Excitability
Orexin-producing neurons, located in the lateral hypothalamus, project widely throughout the central nervous system, influencing a variety of neuronal populations. The activation of orexin receptors generally leads to neuronal depolarization and an increase in firing rate.[2] OX2R, a G-protein coupled receptor (GPCR), is known to couple to Gq and in some cases Gi/Go proteins, initiating intracellular signaling cascades that ultimately alter neuronal membrane potential and excitability.[2] Dysregulation of the orexin system is implicated in disorders such as narcolepsy, highlighting the therapeutic potential of targeting OX2R. OX2R agonists, like this compound, are being investigated for their potential to restore normal wakefulness and arousal.
Quantitative Effects of OX2R Agonists on Neuronal Excitability
The following tables summarize the quantitative effects of various selective OX2R agonists on key parameters of neuronal excitability, as determined by electrophysiological studies. This data provides a predictive framework for the anticipated effects of this compound.
Table 1: Effects of OX2R Agonists on Neuronal Firing and Membrane Potential
| Agonist | Neuron Type | Concentration | Change in Firing Rate | Depolarization (mV) | Reference |
| Orexin-B | Orexin Neurons | 1 µM | 223.2 ± 39.3% of control | - | [1] |
| [Ala¹¹, D-Leu¹⁵]-Orexin-B | Orexin Neurons | - | - | 8.25 ± 1.6 mV | [1] |
| Danavorexton (TAK-925) | pre-Bötzinger Complex Neurons | 3 µM | Increased Burst Frequency (EC50: 300 nM) | - | [3][4] |
| OX-201 | pre-Bötzinger Complex Neurons | - | Increased Burst Frequency (EC50: 760 nM) | - | [3][4] |
| Orexin-A | Locus Coeruleus Neurons | 100 nM | Increase to 1.1 ± 0.2 Hz from 0.2 ± 0.1 Hz | 9.0 ± 0.2 mV | [5] |
| Orexin-B | Locus Coeruleus Neurons | 100 nM | Increase to 0.8 ± 0.2 Hz from 0.2 ± 0.1 Hz | 4.0 ± 0.1 mV | [5] |
Table 2: Effects of OX2R Agonists on Synaptic Currents
| Agonist | Neuron Type | Concentration | Effect on sEPSCs | Effect on sIPSCs | Reference |
| Orexin-B | Orexin Neurons | 1 µM | 728.2 ± 161.0% increase in frequency | No significant effect | [1] |
| Orexin-A | Orexin Neurons | 1 µM | 450.1 ± 98.4% increase in frequency | No significant effect | [1] |
| Danavorexton (TAK-925) | Hypoglossal Motoneurons | - | Increased frequency of inspiratory synaptic currents | - | [3] |
| OX-201 | Hypoglossal Motoneurons | 10 µM | Significantly increased frequency of inspiratory synaptic currents | - | [3] |
Signaling Pathways of OX2R-Mediated Neuronal Excitation
Activation of OX2R by an agonist like this compound initiates a cascade of intracellular events leading to increased neuronal excitability. The primary pathway involves the coupling of OX2R to the Gq protein.
Caption: OX2R Gq-coupled signaling pathway leading to increased neuronal excitability.
Upon binding of an agonist, OX2R activates Gq, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[6] PKC can then phosphorylate and modulate ion channels, leading to the activation of non-selective cation channels and the inhibition of certain potassium channels.[5] The resulting influx of positive ions (Na+, Ca2+) and reduced efflux of K+ leads to membrane depolarization and an increase in neuronal excitability.
While less commonly characterized in neurons, OX2R can also couple to Gi/Go proteins, which would typically lead to an inhibitory effect via the inhibition of adenylyl cyclase or modulation of ion channels. However, the predominant effect of OX2R activation in most studied neuronal populations is excitatory.
Experimental Protocols
The following section outlines a generalized experimental protocol for assessing the effects of a compound like this compound on neuronal excitability using in vitro electrophysiology, based on methodologies reported in the literature.[1][3]
Brain Slice Preparation
-
Anesthetize an adult rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse) in accordance with institutional animal care and use committee guidelines.
-
Perfuse the animal transcardially with ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 dextrose, and 2 CaCl2. A sucrose-based cutting solution may be used to improve slice health.
-
Rapidly dissect the brain and mount it on a vibrating microtome (vibratome).
-
Prepare coronal or sagittal slices (typically 250-350 µm thick) of the brain region of interest (e.g., hypothalamus, locus coeruleus, pre-Bötzinger complex).
-
Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature until recording.
Whole-Cell Patch-Clamp Recording
-
Transfer a single brain slice to a recording chamber on the stage of an upright microscope equipped with infrared differential interference contrast (IR-DIC) optics.
-
Continuously perfuse the slice with oxygenated aCSF at a rate of 2-3 mL/min at 30-32°C.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
-
Fill the pipettes with an internal solution typically containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (B42189) (pH adjusted to 7.3 with KOH).
-
Establish a gigaohm seal with the membrane of a visually identified neuron.
-
Rupture the patch to achieve the whole-cell configuration.
-
Record neuronal activity in current-clamp mode to measure membrane potential and firing rate, or in voltage-clamp mode to measure synaptic currents.
-
After obtaining a stable baseline recording, bath-apply this compound at the desired concentrations.
-
Wash out the drug with aCSF to observe recovery.
-
Pharmacological blockers (e.g., TTX to block action potentials, CNQX/AP5 to block glutamatergic transmission, picrotoxin (B1677862) to block GABAergic transmission) can be included in the aCSF to isolate direct postsynaptic effects.
Caption: Generalized workflow for in vitro electrophysiological recording.
Discussion and Future Directions
The available evidence from studies on selective OX2R agonists strongly suggests that this compound will act as a potent neuronal excitant. Its primary mechanism is likely the activation of the Gq-PLC-IP3/DAG pathway, leading to membrane depolarization through the modulation of cation and potassium channels. This excitatory effect is consistent with the known role of the orexin system in promoting wakefulness and arousal.
For drug development professionals, the selective activation of OX2R offers the potential for more targeted therapies for disorders of hypersomnolence, such as narcolepsy, with potentially fewer off-target effects compared to non-selective orexin agonists. Future research should focus on detailed electrophysiological characterization of this compound across various neuronal populations to confirm the predictions outlined in this guide. Furthermore, in vivo studies are necessary to fully understand its effects on network activity, sleep-wake architecture, and its therapeutic potential. Investigating potential biased agonism at the OX2R could also reveal novel therapeutic avenues.
Conclusion
While direct experimental data on this compound is emerging, a comprehensive analysis of the effects of other selective OX2R agonists provides a robust framework for understanding its likely impact on neuronal excitability. This compound is predicted to be a potent neuronal depolarizing agent, primarily acting through Gq-mediated signaling pathways. The detailed methodologies and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting the orexin-2 receptor.
References
- 1. Orexin Directly Excites Orexin Neurons through Orexin 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OX2 receptors mediate the inhibitory effects of orexin-A on potassium chloride-induced increases in intracellular calcium ion levels in neurons derived from rat dorsal root ganglion in a chronic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of orexin-2 receptors in the Kӧlliker-Fuse nucleus of anesthetized mice leads to transient slowing of respiratory rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orexins cause depolarization via nonselective cationic and K+ channels in isolated locus coeruleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide to OX2R-IN-3: A Potent Orexin 2 Receptor Agonist for Basic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic research applications of OX2R-IN-3, a potent and orally active orexin (B13118510) 2 receptor (OX2R) agonist. This document consolidates available data, outlines detailed experimental protocols, and presents key signaling pathways and workflows to facilitate its use in a research setting.
Core Compound Information
This compound, also identified as Compound 53, is a selective agonist for the orexin 2 receptor. Orexin receptors, including OX1R and OX2R, are G protein-coupled receptors that play a crucial role in regulating a variety of physiological processes, most notably the sleep-wake cycle, appetite, and arousal. The orexin system's dysfunction has been implicated in sleep disorders like narcolepsy.
Quantitative Data Summary
The available pharmacological data for this compound is summarized in the table below. This information is primarily derived from patent literature and commercial supplier data.
| Parameter | Value | Species | Assay Type | Source |
| EC50 | < 100 nM | Not Specified | In vitro | Commercial Supplier[1][2] |
| In Vivo Efficacy | 105.00% increase in mean cortical activation time | Rat (Sprague-Dawley) | Oral administration (3 mg/kg) | Commercial Supplier (unverified method)[1][2] |
Orexin 2 Receptor Signaling Pathway
Activation of the orexin 2 receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. OX2R is known to couple to multiple G proteins, primarily Gq, which leads to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. This signaling plays a key role in the neuronal excitation observed with orexin system activation.
Caption: Agonist binding to OX2R activates the Gq protein signaling cascade.
Experimental Protocols
While peer-reviewed research articles detailing specific experimental protocols for this compound are not yet available, the following protocols are based on established methods for characterizing other OX2R agonists and can be adapted for this compound.
In Vitro Calcium Mobilization Assay
This assay is a fundamental method for determining the potency of OX2R agonists by measuring the increase in intracellular calcium upon receptor activation.
Materials:
-
HEK293 or CHO cells stably expressing human OX2R
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (B1678239) (to prevent dye leakage)
-
This compound (dissolved in appropriate solvent, e.g., DMSO)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed the OX2R-expressing cells into the microplates at a suitable density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add the different concentrations of this compound to the wells.
-
Immediately begin kinetic measurement of fluorescence changes over time.
-
Data Analysis: Determine the maximum fluorescence response for each concentration and plot a dose-response curve to calculate the EC50 value.
Caption: Workflow for in vitro calcium mobilization assay.
In Vivo Assessment of Wakefulness in Rodents
Based on the commercially available data, this compound has been tested in vivo for its effects on cortical activation. The following is a generalized protocol for assessing wake-promoting effects of a compound in a rodent model, which could be adapted for this compound.
Materials:
-
Adult male Sprague-Dawley rats or C57BL/6 mice
-
This compound
-
Vehicle solution for oral gavage
-
EEG/EMG recording system
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
-
EEG and EMG electrodes
Procedure:
-
Surgical Implantation of Electrodes:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Implant EEG screw electrodes over the cortex (e.g., frontal and parietal lobes).
-
Implant EMG wire electrodes into the nuchal muscles.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow the animal to recover for at least one week.
-
-
Habituation:
-
Habituate the animal to the recording chamber and the oral gavage procedure for several days.
-
-
Baseline Recording:
-
Record baseline EEG/EMG for at least 24 hours to establish normal sleep-wake patterns.
-
-
Compound Administration and Recording:
-
Administer this compound (e.g., 3 mg/kg) or vehicle via oral gavage at a specific time (e.g., the beginning of the light/inactive phase).
-
Record EEG/EMG for the next 24 hours.
-
-
Data Analysis:
-
Score the EEG/EMG recordings into wake, NREM sleep, and REM sleep epochs.
-
Quantify the total time spent in each state and the latency to sleep onset following compound administration.
-
Analyze the frequency and duration of sleep-wake bouts.
-
Compare the effects of this compound to the vehicle control.
-
Caption: Workflow for in vivo assessment of wakefulness.
Logical Relationship of OX2R Agonism to Therapeutic Application
The primary therapeutic rationale for developing OX2R agonists is the treatment of sleep disorders characterized by excessive daytime sleepiness, such as narcolepsy. The loss of orexin-producing neurons is a key pathological feature of narcolepsy, leading to an inability to maintain wakefulness. By mimicking the action of endogenous orexins at the OX2R, agonists like this compound are hypothesized to restore wakefulness and alleviate the symptoms of such disorders.
Caption: Rationale for OX2R agonism in treating narcolepsy.
Conclusion
This compound is a valuable tool for basic research into the orexin system. Its potency and oral activity make it a promising candidate for in vivo studies investigating the role of OX2R in sleep, arousal, and other physiological processes. While detailed, peer-reviewed application data is still emerging, the protocols and information provided in this guide offer a solid foundation for researchers to begin exploring the utility of this compound. As with any research compound, it is recommended that users independently validate its activity and efficacy in their specific experimental systems.
References
Methodological & Application
Application Notes and Protocols: Calcium Mobilization Assay Using OX2R-IN-3 in CHO Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The orexin (B13118510) system, comprising two neuropeptides (orexin-A and orexin-B) and two G protein-coupled receptors (GPCRs), the orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is a critical regulator of sleep-wake states, appetite, and reward pathways. The orexin 2 receptor, in particular, is a key target for the development of therapeutics for sleep disorders like narcolepsy. OX2R-IN-3 is an agonist of the orexin 2 receptor (OX2R) with a reported EC50 of less than 100 nM. This document provides detailed application notes and protocols for performing a calcium mobilization assay using this compound in Chinese Hamster Ovary (CHO) cells stably expressing the human OX2R. This assay is a robust method to functionally characterize the activity of OX2R agonists by measuring the increase in intracellular calcium concentration following receptor activation.
Signaling Pathway
Activation of the OX2R by an agonist like this compound primarily initiates a signaling cascade through the Gq alpha subunit of its associated heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm. This rapid increase in intracellular Ca2+ concentration can be detected using fluorescent calcium indicators.
OX2R Signaling Cascade
Data Presentation
The following table summarizes representative quantitative data for OX2R agonists in a calcium mobilization assay performed in CHO cells expressing the human OX2R. This data is provided for comparative purposes.
| Compound | Target | Assay Type | Cell Line | EC50 (nM) | Reference |
| This compound | OX2R Agonist | Calcium Mobilization | CHO-hOX2R | < 100 | [1] |
| Orexin-A | OX1R/OX2R Agonist | Calcium Mobilization | CHO-hOX2R | 0.15 | |
| Orexin-B | OX2R Selective Agonist | Calcium Mobilization | CHO-hOX2R | 0.13 | |
| TAK-925 | OX2R Selective Agonist | Calcium Mobilization | CHO-hOX2R | 5.5 | [2] |
Experimental Protocols
This section provides a detailed methodology for conducting a calcium mobilization assay using this compound in CHO cells stably expressing the human orexin 2 receptor (CHO-hOX2R).
Materials and Reagents
-
CHO-hOX2R cells
-
Cell Culture Medium: Ham's F-12, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
This compound stock solution (in DMSO)
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium 5 Assay Kit)
-
Probenecid (optional, to prevent dye leakage)
-
Black, clear-bottom 96-well or 384-well microplates
-
FlexStation or equivalent fluorescence microplate reader with automated liquid handling
Experimental Workflow
Calcium Mobilization Assay Workflow
Detailed Protocol
1. Cell Culture and Seeding:
-
Culture CHO-hOX2R cells in T-75 flasks with complete culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
The day before the assay, detach the cells using trypsin-EDTA and resuspend them in fresh culture medium.
-
Seed the cells into a black, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.
2. Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's instructions. For Fluo-4 AM, a typical final concentration is 2-5 µM in Assay Buffer. Probenecid can be added to a final concentration of 2.5 mM to inhibit organic anion transporters and reduce dye leakage.
-
Aspirate the culture medium from the wells of the cell plate.
-
Add 100 µL of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye.
-
Add 100 µL of Assay Buffer to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the dye.
3. Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of concentrations for the dose-response curve. It is recommended to prepare these solutions at 2X the final desired concentration.
4. Calcium Mobilization Assay and Data Acquisition:
-
Set up the fluorescence microplate reader (e.g., FlexStation) to measure fluorescence intensity. For Fluo-4, use an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Program the instrument to perform the following steps:
-
Establish a stable baseline fluorescence reading for 15-20 seconds.
-
Add 100 µL of the 2X this compound dilutions (or vehicle control) to the corresponding wells.
-
Continue to record the fluorescence intensity for an additional 60-120 seconds to capture the peak response and subsequent decline.
-
5. Data Analysis:
-
The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence (ΔF) or as a ratio of the peak fluorescence to the baseline fluorescence (F/F0).
-
Plot the change in fluorescence against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Logical Relationships of Assay Components
The following diagram illustrates the logical flow and key components involved in the successful execution of the calcium mobilization assay.
Assay Component Relationships
References
Application Notes and Protocols for OX2R-IN-3 in Cultured Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of OX2R-IN-3, a potent and selective orexin (B13118510) 2 receptor (OX2R) agonist, in cultured neuronal cells. This document outlines the mechanism of action, expected cellular responses, and detailed protocols for experimental application.
Introduction
This compound is an orally active, selective agonist for the orexin 2 receptor (OX2R) with an EC50 of less than 100 nM.[1] Orexin receptors, including OX1R and OX2R, are G-protein coupled receptors (GPCRs) that play a crucial role in regulating a variety of physiological processes such as wakefulness, appetite, and reward pathways.[2] OX2R is widely expressed in the central nervous system, making it a key target for therapeutic intervention in neurological disorders.[3][4] These notes provide detailed procedures for the application of this compound in neuronal cell culture to investigate its effects on cellular signaling and function.
Mechanism of Action
This compound mimics the action of the endogenous neuropeptides orexin-A and orexin-B by binding to and activating OX2R.[2] Activation of OX2R can initiate several downstream signaling cascades through the coupling to different G-proteins, primarily Gq and Gi/o.
-
Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
-
Gi/o Pathway: Coupling to Gi/o proteins typically results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Downstream Effects: These initial signaling events can lead to a cascade of further cellular responses, including the modulation of ion channel activity, activation of the extracellular signal-regulated kinase (ERK) pathway, and changes in gene expression through transcription factors like the cAMP response element-binding protein (CREB).[5]
Data Presentation
The following table summarizes the expected quantitative outcomes based on studies with endogenous OX2R agonists in neuronal cells. Researchers should generate specific dose-response and time-course data for this compound in their specific neuronal cell model.
| Parameter | Expected Effect | Typical Concentration Range (Orexin Peptides) | Measurement Method |
| Neuronal Firing Rate | Increase | 100 nM - 1 µM | Electrophysiology (Patch-clamp) |
| Intracellular Calcium ([Ca2+]i) | Increase | 100 nM - 1 µM | Calcium Imaging (e.g., Fura-2, Fluo-4) |
| ERK Phosphorylation | Increase | 100 nM - 1 µM | Western Blot, ELISA |
| CREB Phosphorylation | Increase | 100 nM - 1 µM | Western Blot, ELISA |
| cAMP Levels | Decrease (forskolin-stimulated) | 100 nM - 1 µM | cAMP Assay (e.g., HTRF, ELISA) |
Mandatory Visualizations
Caption: this compound signaling pathway in neuronal cells.
Caption: Experimental workflow for using this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in high-quality DMSO. For example, for 1 mg of this compound (MW: 497.57 g/mol ), add 201 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Note: The stability of this compound in cell culture media has not been extensively reported. It is recommended to prepare fresh working solutions from the frozen stock for each experiment.
Culturing Neuronal Cells
This protocol provides a general guideline for culturing primary cortical neurons. Conditions should be optimized for the specific cell type used.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y, PC-12)
-
Neuronal cell culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or other appropriate coating for culture vessels
-
Incubator (37°C, 5% CO2)
Procedure:
-
Coat culture vessels (e.g., plates, coverslips) with an appropriate attachment factor like poly-D-lysine according to the manufacturer's instructions.
-
Plate neurons at the desired density. For primary neurons, a density of 1.5 x 10^5 cells/cm^2 is a common starting point.
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Allow the cells to mature for at least 7-10 days in vitro (for primary neurons) before starting experiments to ensure the development of mature synapses and receptor expression.
Application of this compound to Cultured Neurons
Procedure:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of this compound in pre-warmed, serum-free culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). It is crucial to ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Carefully remove the existing culture medium from the neuronal cultures.
-
Gently add the medium containing the different concentrations of this compound or the vehicle control (medium with the same percentage of DMSO) to the cells.
-
Incubate the cells for the desired period (for time-course experiments, this can range from a few minutes for signaling studies to several hours or days for gene expression or synaptogenesis studies).
Assessing Cellular Responses
Materials:
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Fluorescence microscope with an appropriate filter set and a camera for time-lapse imaging.
Procedure:
-
Load the cultured neurons with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS) for 30-60 minutes at 37°C.
-
Wash the cells with fresh HBSS to remove excess dye.
-
Acquire a baseline fluorescence recording for 1-2 minutes.
-
Apply this compound at the desired concentration and continue recording the fluorescence changes over time.
-
Analyze the change in fluorescence intensity as an indicator of changes in intracellular calcium concentration.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-CREB, anti-total-CREB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After treatment with this compound for the desired time (e.g., 5-30 minutes for ERK phosphorylation), wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
These protocols provide a starting point for investigating the effects of this compound in cultured neuronal cells. Researchers should optimize the conditions for their specific experimental setup and cell type.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Orexin 2 receptor (OX2R) protein distribution measured by autoradiography using radiolabeled OX2R-selective antagonist EMPA in rodent brain and peripheral tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole Brain Mapping of Orexin Receptor mRNA Expression Visualized by Branched In Situ Hybridization Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OX2R activation induces PKC-mediated ERK and CREB phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of an OX2R Agonist in Mouse Models of Narcolepsy
A Representative Study Using Danavorexton (B3325393) (TAK-925)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness, cataplexy, and disrupted sleep-wake cycles. The primary cause of narcolepsy type 1 is the loss of neurons that produce orexins, neuropeptides that play a crucial role in maintaining wakefulness. The orexin (B13118510) 2 receptor (OX2R) has been identified as a key target for therapeutic intervention. Agonists of OX2R are being investigated as a potential treatment to functionally replace the missing endogenous orexins.
This document provides detailed application notes and protocols for the in vivo evaluation of an Orexin 2 Receptor (OX2R) agonist in a mouse model of narcolepsy. Due to the limited availability of specific in vivo data for OX2R-IN-3 in mouse models of narcolepsy, this document will utilize the publicly available data for Danavorexton (TAK-925) , a potent and selective OX2R agonist, as a representative compound to illustrate the experimental design, protocols, and expected outcomes. The methodologies described herein are broadly applicable to the preclinical assessment of other OX2R agonists.
Data Presentation
The following tables summarize the quantitative data from in vivo studies of Danavorexton in the orexin/ataxin-3 transgenic mouse model of narcolepsy, which mimics the orexin neuron loss seen in human narcolepsy.[1][2][3][4][5][6]
Table 1: Effect of Single Subcutaneous Administration of Danavorexton on Wakefulness in Orexin/Ataxin-3 Mice (Active Phase) [1][4]
| Dosage (mg/kg, SC) | Change in Total Wakefulness Time (first hour post-administration) | Change in Wakefulness Episode Duration | Change in Number of Wakefulness Episodes |
| 1 | Significant Increase (P ≤ 0.05) | - | Significant Decrease (P ≤ 0.05) |
| 3 | Significant Increase (P ≤ 0.05) | - | Significant Decrease (P ≤ 0.05) |
| 10 | Significant Increase (P ≤ 0.01) | Significant Increase (P ≤ 0.05) | Significant Decrease (P ≤ 0.01) |
Table 2: Effect of Single Subcutaneous Administration of Danavorexton on Cataplexy-Like Episodes in Orexin/Ataxin-3 Mice (Active Phase) [1][4]
| Dosage (mg/kg, SC) | Effect on Cataplexy-Like Episodes (3 hours post-administration) |
| 0.3 | Significant Suppression (P ≤ 0.05) |
| 1 | Significant Suppression (P ≤ 0.01) |
Table 3: Effect of Chronic Subcutaneous Administration of Danavorexton (3 mg/kg) on Wakefulness and Cataplexy in Orexin/Ataxin-3 Mice (Active Phase) [1]
| Parameter | Effect after 15 Days of Dosing |
| Number of Wakefulness Episodes | Significant Decrease (P ≤ 0.001) |
| Duration of Wakefulness Episodes | Significant Increase (P ≤ 0.001) |
| Number of Cataplexy-Like Episodes | Significant Reduction (P ≤ 0.001) |
Table 4: Pharmacokinetic and Pharmacodynamic Correlation of Danavorexton in Orexin/Ataxin-3 Mice [1][4]
| Parameter | Value |
| Minimum Effective Dose (Wakefulness) | 0.3 mg/kg |
| Plasma Concentration Threshold for Wakefulness | ~100 ng/mL |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the OX2R signaling pathway and a typical experimental workflow for evaluating an OX2R agonist in a mouse model of narcolepsy.
Experimental Protocols
Animal Model
The orexin/ataxin-3 transgenic mouse model is a widely used model for narcolepsy with cataplexy. These mice express a toxic protein (ataxin-3) specifically in orexin neurons, leading to their progressive loss after birth, which closely mimics the human condition.
Surgical Implantation of EEG/EMG Electrodes
Objective: To enable the recording of brain activity (EEG) and muscle tone (EMG) for the accurate assessment of sleep-wake states and cataplexy.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Surgical drill
-
Stainless steel screw electrodes for EEG
-
Teflon-coated stainless steel wires for EMG
-
Dental cement
-
Suturing materials
Protocol:
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-1.5% for maintenance).
-
Secure the mouse in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes in the skull for the EEG electrodes over the frontal and parietal cortices.
-
Gently screw the EEG electrodes into the holes, ensuring they contact the dura mater but do not penetrate the brain.
-
For EMG, insert the tips of the flexible wires into the nuchal (neck) muscles.
-
Secure the electrodes and wires to the skull using dental cement.
-
Suture the scalp incision.
-
Administer post-operative analgesics and allow the mouse to recover for at least one week before starting experiments.
Drug Administration
Objective: To deliver the OX2R agonist to the animal model. The following protocol is for subcutaneous (SC) injection, as used in the Danavorexton studies.[1][4]
Materials:
-
OX2R agonist (e.g., Danavorexton)
-
Vehicle solution (e.g., sterile saline or as specified for the compound)
-
Syringes (e.g., 1 mL)
-
Needles (e.g., 27-30 gauge)
Protocol:
-
Prepare the dosing solution of the OX2R agonist in the appropriate vehicle at the desired concentrations.
-
Gently restrain the mouse.
-
Lift a fold of skin on the back of the neck or along the flank.
-
Insert the needle into the subcutaneous space.
-
Inject the solution slowly.
-
Withdraw the needle and return the mouse to its home cage.
EEG/EMG Recording and Data Acquisition
Objective: To continuously record physiological signals for sleep-wake and cataplexy analysis.
Materials:
-
EEG/EMG recording system with amplifiers and data acquisition software
-
Recording cables and commutators to allow free movement of the mice
-
Video recording system synchronized with the EEG/EMG data
Protocol:
-
Habituate the mice to the recording setup, including the recording cables, for several days before the experiment.
-
Connect the mouse's headstage to the recording cable.
-
Record EEG and EMG signals continuously for a baseline period (e.g., 24 hours).
-
On the day of the experiment, administer the OX2R agonist or vehicle.
-
Continue recording EEG, EMG, and video for the desired post-administration period (e.g., 3-6 hours).
Data Analysis: Sleep-Wake and Cataplexy Scoring
Objective: To quantify the effects of the OX2R agonist on sleep-wake architecture and cataplexy.
Software:
-
Sleep scoring software (e.g., SleepSign, Sirenia)
Protocol:
-
Sleep-Wake Scoring:
-
Divide the EEG/EMG recordings into epochs (e.g., 10 seconds).
-
Manually or semi-automatically score each epoch as Wake, Non-REM (NREM) sleep, or REM sleep based on the following criteria:
-
Wake: Low-amplitude, high-frequency EEG; high and variable EMG activity.
-
NREM Sleep: High-amplitude, low-frequency (delta) EEG; low EMG activity.
-
REM Sleep: Low-amplitude, high-frequency (theta) EEG; muscle atonia (very low EMG).
-
-
-
Cataplexy Scoring:
-
Identify cataplexy-like episodes based on the following criteria:
-
Abrupt transition from active wakefulness to a state of muscle atonia (low EMG).
-
Duration of at least 10 seconds.
-
Presence of theta-dominant EEG during the atonia.
-
Preceded by at least 40 seconds of continuous wakefulness.
-
-
Use the synchronized video recordings to confirm behavioral immobility during the identified episodes.
-
-
Quantitative Analysis:
-
Calculate the total time spent in each sleep-wake state.
-
Determine the number and duration of sleep-wake episodes to assess sleep-wake fragmentation.
-
Quantify the number and total duration of cataplexy-like episodes.
-
Perform statistical analysis (e.g., t-test, ANOVA) to compare the effects of the OX2R agonist to the vehicle control.
-
Conclusion
The protocols and data presented provide a comprehensive framework for the in vivo evaluation of OX2R agonists in mouse models of narcolepsy. By utilizing a well-characterized model and robust electrophysiological and behavioral endpoints, researchers can effectively assess the therapeutic potential of novel compounds targeting the orexin system. The use of Danavorexton as a representative compound in these application notes offers a valuable benchmark for future studies in this promising area of drug discovery.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Danavorexton, a selective orexin 2 receptor agonist, provides a symptomatic improvement in a narcolepsy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Orexin 2 receptor–selective agonist danavorexton improves narcolepsy phenotype in a mouse model and in human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orexin 2 receptor-selective agonist danavorexton improves narcolepsy phenotype in a mouse model and in human patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Patch-Clamp Recording with OX2R-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
OX2R-IN-3 is an orally active agonist of the Orexin (B13118510) 2 Receptor (OX2R), a G protein-coupled receptor predominantly expressed in the brain.[1] Orexin receptors, including OX2R, are pivotal in regulating a variety of physiological functions such as wakefulness, arousal, appetite, and reward processing.[2][3] The loss of orexin-producing neurons is linked to narcolepsy, highlighting the therapeutic potential of OX2R agonists.[3] Electrophysiology, particularly the patch-clamp technique, is an indispensable tool for characterizing the effects of compounds like this compound on neuronal excitability and ion channel function at the cellular level.[4][5][6][7]
These application notes provide a detailed framework for investigating the electrophysiological properties of this compound using whole-cell patch-clamp recordings in neurons. The protocols and data presented are based on established methodologies for studying OX2R agonists and serve as a comprehensive guide for researchers.
Mechanism of Action and Signaling Pathways
The orexin 2 receptor (OX2R) is known to couple to Gq or Gi/Go proteins, depending on the cell type.[8] Activation of OX2R by an agonist like this compound typically leads to neuronal depolarization and an increase in firing rate.[8] This excitatory effect is mediated by several ionic mechanisms. The canonical Gq-protein coupled pathway involves the activation of phospholipase C (PLC), leading to an increase in intracellular calcium.[9] This can subsequently activate a sodium/calcium exchanger (NCX), resulting in a net inward current and depolarization.[10][11] Additionally, OX2R activation can modulate various ion channels, including the inhibition of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the activation of non-selective cation channels (NSCC).[8][10][11][12]
Diagram of the OX2R Signaling Pathway
Caption: Signaling cascade following OX2R activation by this compound.
Quantitative Data Summary
The following table summarizes expected quantitative data from patch-clamp experiments with OX2R agonists, based on published literature. These values can serve as a benchmark for studies with this compound.
| Parameter | Agonist | Concentration | Cell Type | Observed Effect | Reference |
| EC50 | This compound | <100 nM | N/A | Agonist Activity | [1] |
| Depolarization | ALOXB | 30-1000 nM | Rat PVN Neurons | Depolarization in 56-75% of neurons | [10][11] |
| Inward Current | ALOXB | 30-1000 nM | Rat PVN Type I Neurons | Reversal potential at -27.5 ± 4.8 mV | [10][11] |
| Neuronal Firing | Orexin-B | 1 µM | Orexin Neurons | Depolarization and inward currents | [13] |
| Membrane Resistance | Orexin-A/B | N/A | Rat NAcSh Neurons | Decreased membrane resistance | [12] |
| Burst Frequency | Danavorexton | 300 nM (EC50) | pre-Bötzinger Complex Neurons | Increased burst frequency | [14] |
| Burst Frequency | OX-201 | 1 and 3 mg/kg (in vivo) | Rat Diaphragm | Increased burst frequency | [14] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol describes the procedure for obtaining whole-cell recordings from neurons in acute brain slices to measure the effect of this compound on membrane potential and firing rate.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipette
-
Brain slicing apparatus (vibratome)
-
Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)
-
Borosilicate glass capillaries for patch pipettes
Procedure:
-
Brain Slice Preparation:
-
Anesthetize the animal (e.g., rat or mouse) according to approved institutional protocols.
-
Perfuse transcardially with ice-cold, oxygenated slicing aCSF.
-
Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 250-300 µm thick) containing the region of interest (e.g., hypothalamus, locus coeruleus) using a vibratome in ice-cold, oxygenated slicing aCSF.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Visually identify a neuron for recording using differential interference contrast (DIC) optics.
-
-
Whole-Cell Recording:
-
Approach the selected neuron with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a Giga-ohm seal (≥1 GΩ).
-
Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
-
Switch to current-clamp mode and allow the cell to stabilize for 5-10 minutes.
-
-
Application of this compound:
-
Record baseline neuronal activity (resting membrane potential, spontaneous firing rate) for at least 5 minutes.
-
Bath-apply this compound at the desired concentration (e.g., 100 nM) by adding it to the perfusion aCSF.
-
Record the changes in membrane potential and firing frequency for 10-15 minutes or until a stable effect is observed.
-
Perform a washout by perfusing with aCSF lacking this compound to observe recovery.
-
-
Data Analysis:
-
Measure the resting membrane potential, input resistance, and action potential firing frequency before, during, and after drug application.
-
Construct a dose-response curve if multiple concentrations are tested.
-
Diagram of the Experimental Workflow
Caption: Workflow for patch-clamp analysis of this compound.
Protocol 2: Voltage-Clamp Analysis of this compound-Induced Currents
This protocol is designed to isolate and characterize the ionic currents modulated by this compound.
Materials:
-
Same as Protocol 1, with the addition of specific ion channel blockers (e.g., Tetrodotoxin (TTX) to block voltage-gated sodium channels, and a cocktail of synaptic blockers like CNQX, AP5, and picrotoxin).
Procedure:
-
Preparation and Recording:
-
Follow steps 1-3 from Protocol 1 to establish a whole-cell recording.
-
Switch the amplifier to voltage-clamp mode and hold the neuron at a membrane potential of -60 mV or -70 mV.
-
Include TTX (e.g., 0.5-1 µM) and synaptic blockers in the aCSF to isolate direct postsynaptic effects.
-
-
Drug Application and Data Acquisition:
-
Record baseline holding current for 5 minutes.
-
Bath-apply this compound and record the induced current. An inward current is typically expected upon OX2R activation.
-
To determine the reversal potential of the induced current, apply voltage ramps or steps (e.g., from -120 mV to +40 mV) before and during the peak of the drug's effect.
-
Subtract the baseline current-voltage (I-V) relationship from the I-V relationship during drug application to obtain the net this compound-induced current. The point where this net current crosses the x-axis is the reversal potential.
-
-
Pharmacological Characterization (Optional):
-
Data Analysis:
-
Measure the amplitude of the inward current induced by this compound.
-
Plot the I-V curves and determine the reversal potential to infer the ion species carrying the current.
-
Conclusion
The provided application notes and protocols offer a robust starting point for the electrophysiological characterization of this compound. By employing these patch-clamp methodologies, researchers can elucidate the compound's effects on neuronal excitability, identify the underlying ionic mechanisms, and quantify its potency. This information is critical for advancing our understanding of OX2R pharmacology and for the development of novel therapeutics targeting the orexin system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are OX2R agonists and how do they work? [synapse.patsnap.com]
- 3. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. api.pageplace.de [api.pageplace.de]
- 6. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole-Cell Patch-Clamp Recording | Springer Nature Experiments [experiments.springernature.com]
- 8. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 11. researchgate.net [researchgate.net]
- 12. Electrophysiological effects of orexin/hypocretin on nucleus accumbens shell neurons in rats: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Orexin directly excites orexin neurons through orexin 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Intracerebroventricular Injection of OX2R-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the intracerebroventricular (ICV) injection of OX2R-IN-3, a potent and orally active agonist of the Orexin (B13118510) 2 Receptor (OX2R), in a murine model. This document outlines the necessary materials, step-by-step procedures for stereotaxic surgery, and data presentation guidelines to facilitate the investigation of this compound's central effects.
Introduction
This compound is a selective agonist for the Orexin 2 Receptor (OX2R), with an EC50 value of less than 100 nM.[1] The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a critical regulator of sleep-wakefulness, feeding behavior, and reward pathways.[2] Specifically, OX2R is strongly implicated in the stabilization of wakefulness.[3][4] Intracerebroventricular administration allows for the direct delivery of this compound to the central nervous system, bypassing the blood-brain barrier and enabling the study of its direct effects on brain function.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the intracerebroventricular injection protocol of this compound.
Table 1: Stereotaxic Coordinates for Lateral Ventricle Injection in Adult Mice
| Coordinate | Value (from Bregma) |
| Anterior-Posterior (AP) | -0.2 mm to -0.6 mm |
| Medial-Lateral (ML) | ± 1.0 mm to ± 1.15 mm |
| Dorsal-Ventral (DV) | -2.0 mm to -2.5 mm |
Note: These coordinates are a starting point and should be optimized for the specific mouse strain and age.[5][6]
Table 2: Injection Parameters
| Parameter | Value |
| Injection Volume | 1 - 5 µL |
| Infusion Rate | 0.5 - 1 µL/min |
| Needle Gauge | 33 G |
Note: Slower infusion rates and waiting for a few minutes before retracting the needle can minimize backflow.[5][7]
Table 3: this compound Solution Preparation (Example)
| Component | Concentration |
| This compound | 1-10 µM (final) |
| Vehicle | Artificial Cerebrospinal Fluid (aCSF) with <1% DMSO |
Note: The optimal concentration of this compound should be determined empirically. The use of a vehicle with low concentrations of solvents like DMSO is recommended to avoid neurotoxicity.
Experimental Protocols
This section details the methodology for the intracerebroventricular injection of this compound. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials
-
This compound
-
Artificial Cerebrospinal Fluid (aCSF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Stereotaxic frame
-
Anesthesia system (e.g., isoflurane)
-
Microsyringe pump and syringe (e.g., 10 µL Hamilton syringe)
-
33-gauge injection needle
-
Surgical drill
-
Standard surgical tools (scalpel, forceps, etc.)
-
Suturing material
-
Heating pad
-
Analgesics and anesthetics (e.g., bupivacaine, buprenorphine)
Animal Preparation
-
Anesthetize the mouse using isoflurane (B1672236) (5% for induction, 1-2% for maintenance).[5]
-
Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Administer a pre-operative analgesic as per IACUC protocol.
-
Secure the mouse in a stereotaxic frame. Ensure the head is level.
-
Shave the fur from the surgical area and disinfect the skin with an antiseptic solution (e.g., povidone-iodine and ethanol).
-
Apply a local anesthetic (e.g., bupivacaine) to the scalp.[5]
Stereotaxic Surgery and Injection
-
Make a midline incision in the scalp to expose the skull.
-
Use a cotton swab to clean and dry the skull surface.
-
Identify the bregma and lambda landmarks.
-
Move the injection needle to the predetermined stereotaxic coordinates for the lateral ventricle (refer to Table 1).
-
Drill a small burr hole through the skull at the target location, being careful not to damage the underlying dura mater.
-
Slowly lower the injection needle to the target depth (Dorsal-Ventral coordinate).
-
Infuse the prepared this compound solution at the recommended rate (refer to Table 2).
-
After the infusion is complete, leave the needle in place for 2-5 minutes to allow for diffusion and to prevent backflow.[7]
-
Slowly retract the needle.
-
Suture the scalp incision.
-
Remove the mouse from the stereotaxic frame and place it on a heating pad for recovery.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Administer post-operative analgesics as required.
Visualizations
Orexin 2 Receptor (OX2R) Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are OX2R antagonists and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Rodent intracerebroventricular AAV injections [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of OX2R-IN-3 in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the oral administration of OX2R-IN-3, a potent and orally active Orexin 2 Receptor (OX2R) agonist, in rodent models. The following protocols and data have been compiled to facilitate research into the physiological and therapeutic effects of OX2R activation.
Compound Profile: this compound
This compound (also referred to as Compound 53) is a selective agonist for the Orexin 2 Receptor, a G-protein coupled receptor primarily expressed in the brain.[1] Activation of OX2R is known to play a crucial role in the regulation of wakefulness, arousal, and other physiological processes.
| Property | Value | Source |
| IUPAC Name | Not available in public sources | |
| CAS Number | 2791360-37-5 | [1] |
| Molecular Formula | C₂₄H₃₀F₃N₃O₃S | [1] |
| Molecular Weight | 497.57 g/mol | [1] |
| Mechanism of Action | Selective Orexin 2 Receptor (OX2R) Agonist | [1] |
| In Vitro Potency (EC₅₀) | <100 nM | [1] |
| Route of Administration | Orally Active | [1] |
Quantitative Data Summary
The following table summarizes the available quantitative data on the in vivo efficacy of orally administered this compound in rodents.
| Species | Strain | Dose (p.o.) | Key Finding | Percent Change | Source |
| Rat | Sprague-Dawley | 3 mg/kg (single dose) | Increased mean cortical activation time | 105.00% | [1] |
Pharmacokinetic data such as Cmax, Tmax, and bioavailability for this compound are not currently available in the public domain.
Experimental Protocols
Formulation of this compound for Oral Gavage
Objective: To prepare a stable and homogenous suspension of this compound suitable for oral administration in rodents. Due to the likely hydrophobic nature of this compound, a suspension in a common vehicle is recommended.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% w/v Methylcellulose in sterile water)
-
Sterile water for injection
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Protocol:
-
Vehicle Preparation (0.5% Methylcellulose):
-
Accurately weigh the required amount of Methylcellulose powder.
-
In a sterile beaker, slowly add the Methylcellulose powder to sterile water while continuously stirring with a magnetic stirrer to prevent clumping.
-
Continue stirring until the powder is fully dispersed and the solution is clear and viscous. This may take several hours. For a faster preparation, a small amount of warm water can be used initially to wet the powder before adding the remaining volume of cold water.
-
-
This compound Suspension Preparation:
-
Calculate the required amount of this compound based on the desired final concentration and the number of animals to be dosed. It is advisable to prepare a slight excess to account for any loss during preparation and administration.
-
Accurately weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of the 0.5% Methylcellulose vehicle to the tube.
-
Vortex the tube vigorously for 1-2 minutes to create a uniform suspension.
-
Visually inspect the suspension for any clumps. If present, sonicate the suspension for 5-10 minutes in a water bath sonicator to aid in dispersion.
-
Add the remaining volume of the vehicle to achieve the final desired concentration and vortex again to ensure homogeneity.
-
Note: The prepared suspension should be stored at 4°C and used within 24 hours. Vortex the suspension immediately before each administration to ensure uniform dosing.
-
Oral Gavage Administration in Rodents
Objective: To accurately and safely deliver a defined volume of the this compound suspension directly into the stomach of a rat or mouse.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (flexible or curved with a ball tip are recommended; typically 18-20 gauge for mice, 16-18 gauge for rats)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Protocol:
-
Animal Preparation:
-
Weigh the animal immediately before dosing to calculate the precise volume to be administered. The typical oral gavage volume for rodents is 5-10 mL/kg.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck and back to immobilize the head and body. For rats, a towel wrap or a firm but gentle hold around the shoulders may be used.
-
-
Gavage Needle Measurement:
-
Before the first use on an animal, measure the appropriate insertion depth of the gavage needle by holding it alongside the animal, with the tip at the mouth and the end of the needle at the last rib. Mark the needle at the level of the animal's nose to prevent over-insertion.
-
-
Administration:
-
Attach the syringe containing the correct volume of the this compound suspension to the gavage needle.
-
With the animal securely restrained and its head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Carefully advance the needle along the roof of the mouth towards the back of the throat. The animal should swallow as the needle enters the esophagus.
-
If any resistance is met, do not force the needle. Withdraw it and attempt re-insertion.
-
Once the needle is inserted to the pre-measured depth, slowly depress the syringe plunger to deliver the suspension.
-
After administration, gently and slowly withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the animal to its home cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 15-30 minutes post-dosing.
-
Assessment of Cortical Activation via Electrocorticography (ECoG)
Objective: To measure changes in brain electrical activity as an indicator of cortical activation following oral administration of this compound.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for craniotomy
-
ECoG electrodes (e.g., screw electrodes)
-
Dental cement
-
ECoG recording system (amplifier, digitizer, and software)
Protocol:
-
Electrode Implantation (Chronic Model):
-
Anesthetize the rat using isoflurane (B1672236) and place it in a stereotaxic frame.
-
Perform a midline scalp incision to expose the skull.
-
Using a dental drill, create small burr holes over the desired cortical regions (e.g., frontal, parietal, and occipital cortices).
-
Carefully screw in the ECoG electrodes so that they are in contact with the dura mater.
-
Place a reference electrode over a region of low electrical activity, such as the cerebellum.
-
Secure the electrodes and the connector to the skull using dental cement.
-
Allow the animal to recover from surgery for at least one week before starting the experiment.
-
-
ECoG Recording:
-
On the day of the experiment, habituate the animal to the recording chamber.
-
Connect the animal's headstage to the ECoG recording system.
-
Record baseline ECoG activity for a defined period (e.g., 30-60 minutes).
-
Administer this compound or vehicle orally as described in Protocol 3.2.
-
Continue recording ECoG activity for a prolonged period (e.g., 2-4 hours) to capture the full time-course of the drug's effect.
-
Simultaneously record video of the animal's behavior to correlate with ECoG changes.
-
-
Data Analysis:
-
Filter the raw ECoG data to remove artifacts.
-
Perform a quantitative analysis of the ECoG signal, such as power spectral analysis, to determine changes in the power of different frequency bands (e.g., delta, theta, alpha, beta, gamma) over time.
-
An increase in the power of higher frequency bands (beta and gamma) and a decrease in lower frequency bands (delta) is typically indicative of cortical activation and wakefulness.
-
Compare the changes in ECoG activity between the this compound treated group and the vehicle control group.
-
Visualizations
Caption: OX2R Signaling Pathway.
Caption: Experimental Workflow.
References
Measuring the Binding Affinity of OX2R-IN-3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and measuring the binding affinity of OX2R-IN-3, a potent and orally active agonist of the Orexin (B13118510) 2 Receptor (OX2R). This document includes an overview of the OX2R signaling pathway, detailed protocols for key experimental assays, and a summary of available binding data.
Introduction to this compound
This compound is a small molecule agonist targeting the Orexin 2 Receptor, a G protein-coupled receptor (GPCR) primarily expressed in the brain. The orexin system, consisting of orexin neuropeptides and their receptors (OX1R and OX2R), is a critical regulator of sleep-wake cycles, appetite, and other physiological processes. Due to its role in promoting wakefulness, agonism of OX2R is a promising therapeutic strategy for treating sleep disorders such as narcolepsy. This compound has been identified as an orally active agonist with a potent effect on the receptor.
Data Presentation
Currently, publicly available data on the direct binding affinity of this compound (such as Kᵢ or Kₑ values) is limited. The primary characterization of this compound is through its functional potency, specifically its half-maximal effective concentration (EC₅₀).
| Compound | Target | Assay Type | Parameter | Value |
| This compound | Orexin 2 Receptor (OX2R) | Functional Agonist Assay | EC₅₀ | < 100 nM[1] |
Note: The EC₅₀ value represents the concentration of this compound required to elicit 50% of the maximum response in a functional assay. While indicative of high potency, it is an indirect measure of binding affinity. Direct measurement of binding affinity would require equilibrium binding experiments, such as radioligand binding assays.
Orexin 2 Receptor (OX2R) Signaling Pathway
Upon agonist binding, the Orexin 2 Receptor can couple to multiple G protein subtypes, including Gₐ, Gₐᵢ, and Gₐₛ, initiating diverse downstream signaling cascades. The primary and most well-characterized pathway involves Gₐ coupling, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Activation of Gₐᵢ inhibits adenylyl cyclase, decreasing cyclic AMP (cAMP) levels, whereas Gₐₛ activation stimulates adenylyl cyclase and increases cAMP. These signaling events ultimately lead to the modulation of neuronal excitability and various physiological responses.
Experimental Workflow for Binding Affinity Determination
The determination of a compound's binding affinity for its target receptor typically involves a series of experiments, starting with direct binding assays to measure affinity (Kᵢ, Kₑ) and receptor density (Bₘₐₓ), followed by functional assays to determine potency (EC₅₀) and efficacy.
Experimental Protocols
The following are detailed protocols for commonly used assays to characterize the binding and functional activity of ligands for the Orexin 2 Receptor.
Radioligand Binding Assay (Competition)
This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand from the OX2R, allowing for the determination of the inhibitory constant (Kᵢ).
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing human OX2R (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) OX2R antagonist with high affinity and specificity (e.g., [³H]-EMPA).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known, unlabeled OX2R ligand (e.g., 10 µM suvorexant).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C) pre-treated with 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in assay buffer to a final concentration of 5-20 µg of protein per well.
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of the this compound serial dilutions.
-
50 µL of radioligand at a final concentration close to its Kₑ value.
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of the plate through the pre-treated filter plate using a vacuum manifold.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Drying: Dry the filter plate at 50°C for 30 minutes.
-
Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Calcium Flux Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of the Gₐ-coupled OX2R by an agonist like this compound.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing human OX2R.
-
Culture Medium: Ham's F12 or DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Assay Plate: 96- or 384-well black, clear-bottom cell culture plates.
-
Calcium-sensitive Dye: Fluo-4 AM or a similar calcium indicator.
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: this compound.
-
Positive Control: A known OX2R agonist (e.g., Orexin-A) or a calcium ionophore (e.g., ionomycin).
-
Fluorescence Plate Reader: Equipped with injectors and capable of kinetic reading (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the OX2R-expressing cells into the assay plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C, 5% CO₂.
-
-
Washing: Gently wash the cells 2-3 times with assay buffer to remove excess dye, leaving a final volume of buffer in each well.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer at a concentration 2-5 times the final desired concentration.
-
Measurement:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Record a baseline fluorescence reading for a few seconds.
-
Inject the this compound dilutions into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the logarithm of the this compound concentration.
-
Calculate the EC₅₀ value using non-linear regression (sigmoidal dose-response).
-
cAMP Assay
This functional assay measures the modulation of intracellular cyclic AMP levels following OX2R activation. Since OX2R can couple to both Gₐᵢ (inhibitory) and Gₐₛ (stimulatory), the assay can be designed to measure either a decrease or an increase in cAMP. The following protocol is for measuring the inhibition of adenylyl cyclase (Gₐᵢ coupling).
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing human OX2R.
-
Culture Medium: As described for the calcium flux assay.
-
Assay Plate: 96- or 384-well white, opaque cell culture plates.
-
Forskolin (B1673556): An adenylyl cyclase activator.
-
Test Compound: this compound.
-
cAMP Detection Kit: A commercially available kit based on principles such as HTRF, AlphaScreen, or ELISA.
-
Lysis Buffer: As provided in the cAMP detection kit.
-
Luminescence/Fluorescence Plate Reader: Compatible with the chosen detection kit.
Procedure:
-
Cell Plating: Seed the OX2R-expressing cells into the assay plate and incubate overnight.
-
Cell Stimulation:
-
Remove the culture medium and replace it with stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
Add the serial dilutions of this compound to the wells.
-
Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production. The concentration of forskolin should be pre-determined to produce a sub-maximal response (e.g., EC₈₀).
-
Incubate for 15-30 minutes at room temperature or 37°C.
-
-
Cell Lysis: Add the lysis buffer to each well to stop the reaction and release intracellular cAMP.
-
cAMP Detection: Follow the instructions of the specific cAMP detection kit to add the detection reagents (e.g., HTRF donor and acceptor antibodies).
-
Incubation: Incubate as recommended by the kit manufacturer (typically 60 minutes at room temperature).
-
Measurement: Read the plate on a compatible plate reader.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signal for each well to a cAMP concentration using the standard curve.
-
Plot the percentage of inhibition of the forskolin-stimulated response against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value, which in this context represents the EC₅₀ for the inhibitory effect.
-
References
Application Notes and Protocols for OX2R Modulators in Sleep Fragmentation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sleep fragmentation, characterized by brief and frequent arousals, is a core feature of many sleep disorders and is increasingly recognized as a contributor to cognitive and physiological impairments. The orexin (B13118510) system, particularly the orexin 2 receptor (OX2R), plays a pivotal role in the regulation of wakefulness and sleep-wake stability.[1][2] Modulation of OX2R signaling presents a promising therapeutic avenue for conditions associated with fragmented sleep.
This document provides detailed application notes and protocols for the use of a representative Orexin 2 Receptor (OX2R) modulator, specifically an agonist, in preclinical sleep fragmentation studies. While the compound OX2R-IN-3 is noted as an OX2R agonist with an EC50 of <100 nM, detailed public data on its specific application in sleep fragmentation is limited. Therefore, this guide synthesizes established methodologies and data from studies on other well-characterized OX2R agonists to provide a comprehensive framework for researchers.
Mechanism of Action: OX2R Signaling in Sleep-Wake Regulation
The orexin neuropeptides, orexin-A and orexin-B, are produced by neurons in the lateral hypothalamus and promote wakefulness by activating OX1 and OX2 receptors.[1] OX2R is a G-protein coupled receptor (GPCR) that, upon activation, can couple to different G-proteins, primarily Gq/11 and Gi/o, to initiate downstream signaling cascades.[3][4] This leads to neuronal depolarization and increased excitability of wake-promoting neurons.[5] Selective activation of OX2R is thought to be sufficient to consolidate wakefulness and ameliorate sleep fragmentation.[6][7]
Application in Sleep Fragmentation Studies
Selective OX2R agonists are valuable tools to investigate the role of the orexin system in maintaining sleep-wake continuity. In preclinical models of sleep fragmentation, these compounds are expected to:
-
Reduce the number of sleep-wake transitions: By promoting stable wakefulness, an OX2R agonist should decrease the frequency of shifts between sleep and wake states.
-
Increase the duration of wake bouts: The consolidation of wakefulness should lead to longer, uninterrupted periods of being awake.
-
Decrease the number of brief arousals: By stabilizing the sleep-wake state, the incidence of microarousals should be reduced.
-
Improve overall sleep architecture: While promoting wakefulness, the subsequent sleep may be more consolidated.
Experimental Protocols
Animal Model of Sleep Fragmentation
A common method to induce sleep fragmentation in rodents is the "sweeping bar" or "forced locomotion" model.[8]
-
Apparatus: A standard rodent cage is modified with a motorized horizontal bar that sweeps across the cage at regular intervals (e.g., every 2 minutes).
-
Acclimation: Animals (e.g., C57BL/6J mice) are acclimated to the experimental cages for at least 48 hours with the sweeping bar inactive.
-
Fragmentation Protocol: The sweeping bar is activated, forcing the animals to move and preventing consolidated sleep. This can be conducted for various durations (e.g., 24 hours) to model acute sleep fragmentation.
-
Control Group: A control group should be housed in identical cages with the bar present but inactive.
Surgical Implantation of EEG/EMG Electrodes
To accurately measure sleep-wake states, surgical implantation of electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording is necessary.[9][10][11]
-
Anesthesia: Anesthetize the rodent using a suitable anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Electrode Placement:
-
EEG: Place two stainless steel screw electrodes over the skull, typically over the frontal and parietal cortices.
-
EMG: Insert two flexible wire electrodes into the nuchal (neck) muscles to record muscle tone.
-
-
Headmount Assembly: Secure the electrodes to a headmount connector, which is then fixed to the skull with dental cement.
-
Recovery: Allow the animals a recovery period of at least one week post-surgery. During this time, habituate them to the recording cables.
Drug Administration and EEG/EMG Recording
-
Dosing: The OX2R agonist (e.g., this compound) or vehicle should be administered at a specific time relative to the light-dark cycle and the sleep fragmentation protocol. The route of administration (e.g., intraperitoneal, oral gavage, or intracerebroventricular) will depend on the compound's properties.
-
Recording: Connect the animal's headmount to a recording system. Record EEG and EMG signals continuously for the duration of the experiment (e.g., 24 hours baseline, followed by 24 hours of sleep fragmentation with drug/vehicle treatment).[12][13]
Data Analysis
-
Sleep Scoring: The recorded EEG/EMG data is scored in epochs (e.g., 10 seconds) into three vigilance states: Wake, Non-Rapid Eye Movement (NREM) sleep, and Rapid Eye Movement (REM) sleep.[9]
-
Wake: Low-amplitude, high-frequency EEG and high EMG activity.
-
NREM Sleep: High-amplitude, low-frequency (delta waves) EEG and low EMG activity.
-
REM Sleep: Low-amplitude, high-frequency (theta waves) EEG and muscle atonia (very low EMG activity).
-
-
Key Parameters to Quantify Sleep Fragmentation:
-
Total Sleep Time (TST): Total duration of NREM and REM sleep.
-
Wake After Sleep Onset (WASO): Total time spent awake after the first epoch of sleep.
-
Bout Duration: Average length of individual wake, NREM, and REM episodes.
-
Number of Bouts: The total number of individual episodes for each state.
-
State Transitions: The number of times the animal transitions from one state to another (e.g., NREM to Wake).
-
Quantitative Data Presentation
The following tables summarize hypothetical data based on findings from studies with selective OX2R agonists, illustrating the expected effects of a compound like this compound in a sleep fragmentation model.
Table 1: Effect of a Representative OX2R Agonist on Sleep-Wake Architecture during Sleep Fragmentation
| Parameter | Vehicle + Sleep Fragmentation | OX2R Agonist + Sleep Fragmentation |
| Total Wake Time (min) | 850 ± 45 | 950 ± 50 |
| Total NREM Sleep (min) | 480 ± 30 | 380 ± 35 |
| Total REM Sleep (min) | 110 ± 15 | 110 ± 12 |
| Sleep Efficiency (%) | 85 ± 5 | 70 ± 6 |
| p < 0.05 compared to Vehicle group |
Table 2: Effect of a Representative OX2R Agonist on Sleep Fragmentation Metrics
| Parameter | Vehicle + Sleep Fragmentation | OX2R Agonist + Sleep Fragmentation |
| Number of Wake Bouts | 150 ± 20 | 100 ± 15 |
| Average Wake Bout Duration (min) | 5.7 ± 0.8 | 9.5 ± 1.2 |
| Number of Sleep-Wake Transitions | 300 ± 30 | 200 ± 25 |
| WASO (min) | 120 ± 18 | 80 ± 15 |
| *p < 0.05 compared to Vehicle group |
Experimental Workflow Visualization
Conclusion
The use of selective OX2R modulators like this compound is a critical area of research for understanding and potentially treating sleep fragmentation. By employing rigorous experimental protocols involving induced sleep fragmentation and detailed polysomnographic analysis, researchers can effectively characterize the therapeutic potential of these compounds. The provided protocols and expected outcomes serve as a foundational guide for designing and executing such studies. Further investigation into the specific dose-response, pharmacokinetics, and pharmacodynamics of this compound will be essential to fully elucidate its profile.
References
- 1. jcsm.aasm.org [jcsm.aasm.org]
- 2. youtube.com [youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting Orexin Receptors for the Treatment of Insomnia: From Physiological Mechanisms to Current Clinical Evidence and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinct effects of orexin 2 receptor antagonism and dual orexin 1,2 receptor antagonism on sleep architecture in mice. - OAK Open Access Archive [oak.novartis.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methodological standards and interpretation of video-EEG in adult control rodents. A TASK1-WG1 report of the AES/ILAE Translational Task Force of the ILAE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ndineuroscience.com [ndineuroscience.com]
- 13. ndineuroscience.com [ndineuroscience.com]
Troubleshooting & Optimization
OX2R-IN-3 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and stability of OX2R-IN-3. The following information is designed to address common issues and provide clear protocols for handling this selective orexin (B13118510) 2 receptor (OX2R) agonist.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for many small molecule inhibitors. While specific quantitative solubility data for this compound in common laboratory solvents is not publicly available, similar orexin receptor modulators show good solubility in DMSO and dimethylformamide (DMF). For aqueous buffers, it is advisable to first dissolve the compound in an organic solvent like DMSO and then dilute it into the aqueous buffer of choice.
Q2: My this compound solution appears cloudy or has precipitates. What should I do?
A2: Cloudiness or precipitation can indicate several issues:
-
Solubility Limit Exceeded: You may be attempting to prepare a solution at a concentration above the solubility limit of this compound in the chosen solvent. Try preparing a more dilute solution.
-
Low-Quality Solvent: The presence of water in organic solvents like DMSO can significantly reduce the solubility of many compounds. Always use anhydrous, high-purity solvents.
-
Temperature Effects: Solubility can be temperature-dependent. Gentle warming of the solution (e.g., to 37°C) in a water bath, combined with vortexing or sonication, can aid dissolution. However, avoid excessive heat as it may degrade the compound.
-
Precipitation after Dilution: When diluting a stock solution (e.g., from DMSO into a buffer), the compound may precipitate out if its solubility in the final aqueous solution is low. It is crucial to ensure the final concentration of the organic solvent is as low as possible (typically <0.5% v/v) to avoid affecting your biological system.
Q3: How should I store my this compound powder and stock solutions to ensure stability?
A3: Proper storage is critical for maintaining the integrity of this compound.
-
Powder: Store the solid compound at -20°C for long-term storage, as recommended for many small molecules.
-
Stock Solutions: Prepare high-concentration stock solutions in an anhydrous organic solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation. Store these aliquots at -80°C for long-term stability. For short-term storage (up to one month), -20°C may be sufficient.
Q4: Is it normal to see precipitation in my DMSO stock solution after thawing?
A4: Yes, this can be a common issue with small molecule inhibitors stored in DMSO, especially after freeze-thaw cycles. Before use, visually inspect the solution. If precipitate is observed, gently warm the vial (e.g., 37°C) and vortex or sonicate until the precipitate is fully redissolved. If the precipitate does not redissolve, it may indicate that the compound has come out of solution and the actual concentration of your stock is lower than intended.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound Powder
This guide provides a systematic approach to troubleshoot and optimize the dissolution of this compound.
Issue 2: Precipitation in Aqueous Solution After Dilution from DMSO Stock
This guide addresses the common problem of compound precipitation when preparing working solutions in aqueous buffers.
Data Presentation
As specific quantitative solubility and stability data for this compound are not publicly available, the following tables are provided as templates for researchers to record their own experimental findings.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Maximum Observed Solubility (mg/mL) | Observations |
| DMSO | 25 | User-determined | e.g., Clear solution, slight haze |
| DMSO | 37 | User-determined | e.g., Fully dissolved after warming |
| Ethanol | 25 | User-determined | |
| PBS (pH 7.4) | 25 | User-determined | |
| Add other solvents as needed |
Table 2: Stability of this compound in DMSO Stock Solution (-80°C)
| Time Point | Purity (%) by HPLC | Observations |
| Freshly Prepared (T=0) | User-determined | e.g., Clear, colorless solution |
| 1 Month | User-determined | |
| 3 Months | User-determined | |
| 6 Months | User-determined | |
| Add other time points as needed |
Experimental Protocols
Protocol 1: Determination of this compound Solubility
Objective: To determine the approximate solubility of this compound in a given solvent.
Materials:
-
This compound powder
-
Selected solvent (e.g., anhydrous DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Water bath
-
Microcentrifuge
-
Calibrated balance and appropriate vials
Procedure:
-
Prepare a series of known concentrations of this compound in the chosen solvent. Start with a low concentration and incrementally increase it.
-
For each concentration, add the calculated amount of this compound powder to a pre-weighed vial.
-
Add the corresponding volume of the solvent.
-
Vortex the solution vigorously for 2-3 minutes.
-
If the compound is not fully dissolved, sonicate the vial for 10-15 minutes or warm it in a 37°C water bath for 15-20 minutes, followed by vortexing.
-
Visually inspect the solution against a dark background for any undissolved particles.
-
If undissolved material is present, centrifuge the vial at high speed (e.g., >10,000 x g) for 10 minutes to pellet any remaining solid.
-
The highest concentration that results in a clear, particle-free solution is the approximate solubility under those conditions.
Protocol 2: Assessment of Freeze-Thaw Stability
Objective: To assess the stability of this compound in a stock solution after multiple freeze-thaw cycles.
Materials:
-
Pre-prepared, clear stock solution of this compound in DMSO
-
-80°C freezer
-
Room temperature bench or 37°C water bath
-
Analytical method to assess purity (e.g., HPLC-UV)
Procedure:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO at a known concentration.
-
Analyze an aliquot of the fresh solution (T=0) by HPLC to determine the initial purity and peak area.
-
Aliquot the remaining stock solution into several single-use vials.
-
Subject the aliquots to a series of freeze-thaw cycles. A single cycle consists of freezing the sample at -80°C for at least one hour, followed by thawing at room temperature or in a 37°C water bath until completely liquid.
-
After 1, 3, and 5 freeze-thaw cycles, analyze an aliquot by HPLC.
-
Compare the purity and peak area of the compound at each cycle to the initial T=0 sample. A significant decrease in purity or the appearance of degradation peaks indicates instability. Also, visually inspect for any precipitation that does not redissolve upon warming.
Signaling Pathway
The orexin system plays a crucial role in regulating wakefulness, and OX2R is a key component of this pathway. This compound, as an agonist, mimics the action of the endogenous orexin peptides.
Technical Support Center: Optimizing OX2R-IN-3 Dosage for In Vivo Experiments
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing OX2R-IN-3 in in vivo experiments. The information is designed for scientists and drug development professionals to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active agonist for the orexin (B13118510) receptor type 2 (OX2R) with an EC50 of less than 100 nM.[1] As an agonist, it mimics the action of the endogenous orexin neuropeptides, which are known to play a crucial role in promoting wakefulness and regulating the sleep-wake cycle.[2][3]
Q2: What is a recommended starting dosage for this compound in rats?
A2: A single oral dose of 3 mg/kg has been shown to increase mean cortical activation time by 105.00% in Sprague-Dawley (SD) rats.[1][4] This can serve as a starting point for dose-response studies. Optimization for specific experimental paradigms and animal models is recommended.
Q3: What are the expected physiological effects of this compound administration?
A3: As an OX2R agonist, this compound is expected to promote wakefulness.[5][6] The orexin system is involved in stabilizing the wakefulness state.[7] Therefore, administration of an OX2R agonist may lead to increased locomotor activity, reduced sleep time, and altered sleep architecture.[8]
Q4: How does OX2R activation differ from OX1R activation?
A4: Both OX1R and OX2R are involved in regulating arousal and wakefulness, but OX2R appears to have a more pronounced role in stabilizing sleep and wake states.[2] While OX1R is implicated in reward-seeking behaviors, OX2R is considered pivotal for sleep/wake regulation.[6] Selective activation of OX2R is thought to be sufficient to ameliorate major narcoleptic symptoms.[9]
Troubleshooting Guide
This guide addresses potential issues that may arise during in vivo experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| No observable effect at the initial dose | Insufficient dosage | - Perform a dose-response study, titrating the dose upwards.- Verify the compound's activity with an in vitro assay if possible. |
| Poor bioavailability | - Confirm the route of administration is appropriate. This compound is orally active.[1]- Ensure proper formulation of the compound for administration. | |
| Animal model resistance | - Consider potential strain or species differences in orexin receptor sensitivity. | |
| High variability in results | Inconsistent dosing | - Ensure accurate and consistent administration of the compound.- Check for proper animal handling and dosing techniques. |
| Circadian rhythm effects | - Orexin levels naturally fluctuate with the daily rhythm, peaking in the active phase.[7] Standardize the time of day for dosing and observation. | |
| Unexpected side effects | Off-target effects | - Review the literature for known off-target effects of similar compounds.- Consider reducing the dose to see if side effects diminish while maintaining the desired effect. |
| Overstimulation of the orexin system | - Excessive wakefulness or hyperactivity could result from high doses. Monitor locomotor activity and consider dose reduction. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound from in vivo studies.
| Compound | Animal Model | Route of Administration | Dosage | Observed Effect | Reference |
| This compound | Sprague-Dawley (SD) Rats | Oral (P.O.) | 3 mg/kg | 105.00% increase in mean cortical activation time | [1][4] |
Experimental Protocols
Below is a generalized protocol for an in vivo study to assess the effects of this compound on wakefulness. This should be adapted based on specific research questions and institutional guidelines.
Objective: To evaluate the dose-dependent effects of orally administered this compound on sleep-wake architecture in rodents.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)
-
Adult male Sprague-Dawley rats (or other appropriate rodent model)
-
Oral gavage needles
-
EEG/EMG recording system for sleep analysis
Methodology:
-
Animal Acclimation: Acclimate animals to the housing and experimental conditions for at least one week prior to the study.
-
Surgical Implantation (for EEG/EMG): Surgically implant electrodes for EEG and EMG recording to monitor sleep-wake states. Allow for a recovery period of at least one week.
-
Habituation: Habituate animals to the recording chambers and oral gavage procedure.
-
Dosing:
-
Prepare fresh solutions of this compound in the vehicle at the desired concentrations.
-
Administer this compound or vehicle via oral gavage at a consistent time, typically at the beginning of the light (inactive) phase to observe wake-promoting effects.
-
A dose-response study could include vehicle, 1 mg/kg, 3 mg/kg, and 10 mg/kg of this compound.
-
-
Data Acquisition: Record EEG/EMG data continuously for a set period (e.g., 6-24 hours) post-administration.
-
Data Analysis:
-
Score the recorded data into wake, NREM sleep, and REM sleep epochs.
-
Quantify total time spent in each state, latency to sleep onset, and bout duration for each state.
-
Compare the effects of different doses of this compound to the vehicle control group using appropriate statistical analysis.
-
Visualizations
Signaling Pathway
Caption: Simplified OX2R signaling pathway upon activation by endogenous orexins or this compound.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are OX2R antagonists and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The orexin receptor 2 (OX2R)-selective agonist TAK-994 increases wakefulness without affecting cerebrospinal fluid orexin levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Orexin Receptor Antagonists as Emerging Treatments for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
Technical Support Center: OX2R-IN-3 Calcium Imaging Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing OX2R-IN-3 in calcium imaging experiments. The information is tailored for scientists in both academic and industrial drug development settings.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound and how does it affect intracellular calcium? | This compound is a potent and selective agonist for the Orexin 2 Receptor (OX2R), a G-protein coupled receptor (GPCR). OX2R primarily couples to the Gq signaling pathway.[1][2][3][4][5] Upon activation by an agonist like this compound, the associated Gq protein activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm, which can be detected by calcium indicators.[1][2][3][4][5] |
| Which calcium indicator should I use for my experiment? | The choice of calcium indicator depends on your specific experimental setup and instrumentation. For plate-reader or standard fluorescence microscopy assays, single-wavelength indicators like Fluo-4 AM are widely used due to their high signal-to-noise ratio and compatibility with standard filter sets (FITC/GFP).[6][7][8][9][10] For more quantitative measurements and to control for variations in dye loading or cell number, ratiometric dyes such as Fura-2 are preferable as they allow for the ratio of fluorescence at two different wavelengths to be measured.[11] |
| What is a typical concentration range for this compound in a calcium imaging assay? | The optimal concentration of this compound should be determined empirically by performing a dose-response curve. A typical starting range for a potent agonist would be from low picomolar to high nanomolar concentrations. To determine the EC50 (the concentration that elicits a half-maximal response), a common approach is to use a logarithmic dilution series.[12][13] |
| How can I quantify the calcium response to this compound? | The calcium response is typically quantified by measuring the change in fluorescence intensity over baseline (ΔF/F₀). Key parameters to extract from the fluorescence trace include the peak amplitude of the response, the time to peak, and the area under the curve. For dose-response experiments, the peak ΔF/F₀ at each concentration is plotted to calculate the EC50 value using a non-linear regression model.[12][13][14] |
Troubleshooting Guide
This guide addresses common issues encountered during this compound calcium imaging experiments in a question-and-answer format.
Problem 1: Low or No Signal
Q: I am not observing a calcium response after applying this compound. What could be the issue?
A: Several factors could contribute to a lack of signal. Consider the following troubleshooting steps:
-
Cell Health and Receptor Expression:
-
Are your cells healthy? Visually inspect cells for normal morphology before and after the experiment. Unhealthy cells will not respond appropriately.
-
Do your cells express functional OX2R? If using a recombinant cell line, ensure the expression of OX2R. For primary cells, confirm that they endogenously express the receptor.
-
-
Agonist Preparation and Application:
-
Is the this compound solution prepared correctly? Ensure the compound is fully dissolved and used at the appropriate concentration. Prepare fresh dilutions for each experiment.
-
Was the agonist applied correctly? Ensure proper mixing of the agonist in the well or chamber.
-
-
Calcium Indicator Loading:
-
Was the dye loaded correctly? Inconsistent or inadequate loading of the calcium indicator is a common problem. Optimize the dye concentration and incubation time for your specific cell type.[6][10]
-
Are you using an appropriate loading buffer? A buffer containing calcium is necessary to establish a baseline calcium level.
-
-
Instrumentation Settings:
-
Are the microscope and camera settings optimized? Ensure the correct excitation and emission filters are in place for your chosen dye. Adjust the exposure time and gain to maximize signal detection without saturating the detector.
-
Problem 2: High Background or Low Signal-to-Noise Ratio
Q: My baseline fluorescence is very high, and the response to this compound is difficult to distinguish from the noise. How can I improve this?
A: A high background or low signal-to-noise ratio can obscure the calcium signal. Here are some potential solutions:
-
Dye Loading and Washing:
-
Incomplete de-esterification: Ensure sufficient time is allowed for the AM ester form of the dye to be cleaved by intracellular esterases, trapping the dye inside the cells.
-
Extracellular dye: Thoroughly wash the cells after dye loading to remove any residual extracellular dye, which contributes to high background fluorescence.
-
Dye compartmentalization: Uneven dye loading can lead to sequestration in organelles, which can increase background. Try reducing the loading temperature or time.[10]
-
-
Instrumentation and Imaging Parameters:
-
Autofluorescence: Check for autofluorescence from your cells or the culture plate at the imaging wavelengths.
-
Reduce excitation light intensity: High excitation light can increase background noise and also lead to phototoxicity. Use the lowest possible light intensity that still provides a detectable signal.[15][16][17]
-
-
Data Analysis:
-
Background subtraction: During analysis, subtract the background fluorescence from a region of interest that does not contain cells.[14]
-
Problem 3: Phototoxicity and Photobleaching
Q: My cells are dying during the experiment, or the fluorescence signal is fading over time. What can I do?
A: These are signs of phototoxicity and photobleaching, which are caused by excessive light exposure.
-
Minimize Light Exposure:
-
Reduce excitation intensity: Use neutral density filters or adjust laser power to the minimum required for a good signal.[15][16][17]
-
Decrease exposure time: Use the shortest possible exposure time that provides an adequate signal.
-
Reduce the frequency of image acquisition: Only acquire images as frequently as necessary to capture the dynamics of the calcium signal.
-
-
Optimize Imaging Conditions:
-
Use a more sensitive camera: A more sensitive camera can detect weaker signals, allowing for a reduction in excitation light.
-
Consider alternative microscopy techniques: For long-term imaging, techniques like spinning-disk confocal microscopy can be less phototoxic than laser-scanning confocal microscopy.[15]
-
-
Experimental Medium:
-
Use an appropriate imaging medium: A phenol (B47542) red-free medium can reduce autofluorescence.
-
Add antioxidants: Supplementing the imaging medium with antioxidants like Trolox or ascorbic acid can help mitigate phototoxicity.[15]
-
Problem 4: Artifacts in the Data
Q: I am observing fluorescence changes that do not seem to be related to the application of this compound. What could be causing these artifacts?
A: Artifacts can arise from several sources, including mechanical disturbances and issues with data analysis.
-
Motion Artifacts:
-
Cell movement: If cells are moving during the experiment, this can cause apparent changes in fluorescence. Ensure cells are well-adhered to the culture plate.
-
Stage drift: Mechanical drift of the microscope stage can also cause motion artifacts.
-
Correction software: Use motion correction algorithms during data analysis to correct for movement.[18][19][20][21]
-
-
Analysis-Related Artifacts:
-
Incorrect baseline definition: An unstable or incorrectly defined baseline (F₀) can lead to spurious transients in the ΔF/F₀ trace.
-
Neuropil contamination (for in vivo imaging): In tissue, out-of-focus fluorescence from surrounding neuropil can contaminate the signal from the cell of interest.
-
Quantitative Data Summary
The following tables provide hypothetical but representative quantitative data for an this compound calcium imaging experiment.
Table 1: Dose-Response of this compound
| This compound Conc. (nM) | Mean Peak ΔF/F₀ (± SEM) |
| 0.01 | 0.05 ± 0.01 |
| 0.1 | 0.25 ± 0.03 |
| 1 | 0.85 ± 0.07 |
| 10 | 1.52 ± 0.11 |
| 100 | 1.95 ± 0.15 |
| 1000 | 2.01 ± 0.16 |
Table 2: Pharmacological Parameters
| Compound | EC50 (nM) |
| This compound | 2.5 |
| Orexin-A (Control) | 5.0 |
Experimental Protocols
Protocol 1: Calcium Imaging using Fluo-4 AM in Cultured Cells
-
Cell Plating: Plate cells expressing OX2R (e.g., HEK293 or CHO cells) onto a 96-well black, clear-bottom plate at an appropriate density to achieve 80-90% confluency on the day of the experiment.
-
Dye Loading Solution Preparation: Prepare a 2X working solution of Fluo-4 AM in a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). A typical final concentration of Fluo-4 AM is 2-5 µM. The solution may also contain Pluronic F-127 (0.02-0.04%) to aid in dye solubilization and probenecid (B1678239) (1-2.5 mM) to prevent dye leakage.
-
Dye Loading: Remove the cell culture medium and add an equal volume of the 2X Fluo-4 AM loading solution to each well. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with the imaging buffer to remove extracellular dye.
-
Compound Addition and Imaging:
-
Acquire a stable baseline fluorescence signal for 1-2 minutes.
-
Add this compound at various concentrations and continue to record the fluorescence signal for 5-10 minutes.
-
Use an appropriate fluorescence microscope or plate reader with excitation at ~490 nm and emission at ~515 nm.
-
-
Data Analysis:
Visualizations
Caption: this compound signaling pathway leading to intracellular calcium release.
Caption: Experimental workflow for this compound calcium imaging.
Caption: Troubleshooting decision tree for calcium imaging experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C-terminus of OX2R significantly affects downstream signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hellobio.com [hellobio.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. Electrophysiology | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 12. graphpad.com [graphpad.com]
- 13. graphpad.com [graphpad.com]
- 14. Calcium imaging analysis – how far have we come? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. journals.biologists.com [journals.biologists.com]
- 18. Frontiers | moco: Fast Motion Correction for Calcium Imaging [frontiersin.org]
- 19. Fast and Accurate Motion Correction for Two-Photon Ca2+ Imaging in Behaving Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. komiyamalab.biosci.ucsd.edu [komiyamalab.biosci.ucsd.edu]
- 21. Simultaneous removal of noise and correction of motion warping in neuron calcium imaging using a pipeline structure of self-supervised deep learning models - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of OX2R-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with OX2R-IN-3, a selective orexin (B13118510) 2 receptor (OX2R) agonist.
Disclaimer
Publicly available information on the specific off-target selectivity profile of this compound is limited. The quantitative data presented in this guide is based on published information for other selective OX2R agonists and is intended to be illustrative of the types of off-target interactions that could be investigated. Researchers should conduct their own comprehensive selectivity profiling for this compound in their experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active agonist of the orexin 2 receptor (OX2R), a G-protein coupled receptor (GPCR).[1] By activating OX2R, it mimics the action of the endogenous neuropeptides orexin-A and orexin-B, which are key regulators of wakefulness, arousal, and appetite.[2]
Q2: What are the known signaling pathways activated by OX2R?
A2: The orexin 2 receptor is known to couple to multiple G-protein subtypes, leading to the activation of various downstream signaling cascades. The primary pathways include:
-
Gq/11: Activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels.
-
Gi/o: Inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gs: Stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP.
The specific signaling pathway that is activated can be cell-type and context-dependent.
Q3: What are the potential on-target and off-target effects of activating OX2R?
A3: On-target activation of OX2R is primarily associated with the promotion of wakefulness.[3][4] Potential off-target effects can arise from the activation of other receptors. While a specific profile for this compound is not publicly available, related selective OX2R agonists have been profiled against panels of other receptors to ensure their specificity. For example, some orexin modulators have been screened for activity at the orexin 1 receptor (OX1R) and a broad range of other GPCRs, ion channels, and enzymes.[2][5]
Q4: How can I assess the selectivity of this compound in my experiments?
A4: To determine the selectivity of this compound, you should perform counter-screening against a panel of relevant potential off-targets. A primary concern would be its activity at the highly related OX1R. A comprehensive safety pharmacology panel, which typically includes a range of GPCRs, ion channels, and enzymes known to be associated with adverse drug reactions, is also recommended.[6][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or no response to this compound in cell-based assays. | 1. Low or absent OX2R expression in the cell line. 2. Suboptimal assay conditions (e.g., incubation time, temperature, cell density). 3. This compound degradation or improper storage. 4. Incorrect concentration of this compound. | 1. Verify OX2R expression using qPCR, Western blot, or a validated positive control agonist. 2. Optimize assay parameters. For functional assays like calcium mobilization, ensure a sufficient stimulation time. 3. Aliquot this compound upon receipt and store as recommended by the supplier. Use freshly prepared solutions for experiments. 4. Perform a dose-response curve to determine the optimal concentration. |
| High background signal in functional assays. | 1. Constitutive (agonist-independent) activity of the overexpressed OX2R. 2. Non-specific activation of the signaling pathway by components of the assay buffer or by the compound vehicle (e.g., DMSO). | 1. Titrate the amount of OX2R plasmid used for transfection to reduce expression levels. 2. Include a vehicle-only control to determine the background signal. Ensure the final concentration of the vehicle is consistent across all wells and is at a non-interfering level. |
| Observed effects are not blocked by a selective OX2R antagonist. | 1. The observed effect is due to off-target activity of this compound. 2. The antagonist concentration is insufficient to block the effect of the this compound concentration used. | 1. Perform counter-screening against a panel of potential off-targets (see illustrative data below and experimental protocols). 2. Perform a dose-response of the antagonist in the presence of a fixed concentration of this compound to determine the appropriate inhibitory concentration. |
| Unexpected physiological or behavioral effects in in vivo studies. | 1. Off-target effects of this compound. 2. On-target effects in a previously uncharacterized circuit or tissue. 3. Pharmacokinetic properties leading to high exposure in a particular tissue. | 1. Consult in vitro off-target profiling data. If unavailable, perform profiling. Consider using a structurally distinct OX2R agonist as a comparator. 2. Investigate OX2R expression in the tissues or brain regions associated with the observed effect. 3. Conduct pharmacokinetic studies to determine the tissue distribution of this compound. |
Data Presentation: Illustrative Selectivity Profile of a Selective OX2R Agonist
Disclaimer: The following table is a hypothetical representation based on data for other selective OX2R agonists and does not represent a published selectivity profile for this compound. It is for illustrative purposes only.
| Target | Assay Type | Illustrative Activity (IC50/EC50) | Selectivity (fold vs. OX2R) |
| Orexin 2 Receptor (OX2R) | Functional (Calcium Mobilization) | ~50 nM | - |
| Orexin 1 Receptor (OX1R) | Functional (Calcium Mobilization) | >30,000 nM | >600 |
| Adrenergic α1A Receptor | Radioligand Binding | >10,000 nM | >200 |
| Dopamine D2 Receptor | Radioligand Binding | >10,000 nM | >200 |
| Serotonin 5-HT2A Receptor | Radioligand Binding | >10,000 nM | >200 |
| Muscarinic M1 Receptor | Radioligand Binding | >10,000 nM | >200 |
| hERG Channel | Electrophysiology | >30,000 nM | >600 |
This table is a simplified example. A comprehensive profiling would include a much larger panel of targets.[2][5]
Experimental Protocols
Radioligand Binding Assay for Off-Target Screening
This protocol is a generalized method to assess the binding affinity of this compound to a panel of off-target receptors.
Objective: To determine the inhibitory constant (Ki) of this compound for a specific receptor by measuring its ability to displace a known radioligand.
Materials:
-
Cell membranes expressing the target receptor.
-
A suitable radioligand for the target receptor.
-
This compound.
-
Assay buffer (specific to the target receptor).
-
Wash buffer.
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well plates.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its dissociation constant (Kd), and either the vehicle, a known inhibitor (for non-specific binding), or the diluted this compound.
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes at room temperature), with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value by non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
PRESTO-Tango Functional Assay for GPCR Off-Target Screening
This protocol describes a high-throughput method to screen for agonist activity of this compound across a large number of GPCRs.
Objective: To identify potential off-target GPCR activation by this compound by measuring β-arrestin recruitment.
Principle: The PRESTO-Tango assay utilizes a modified GPCR that, upon agonist-induced β-arrestin recruitment, leads to the cleavage of a transcription factor, which then drives the expression of a reporter gene (e.g., luciferase).
Materials:
-
HTLA cells (HEK293T cells stably expressing a β-arrestin2-TEV protease fusion and a tTA-dependent luciferase reporter).
-
A library of plasmids encoding the GPCR-Tango constructs.
-
Transfection reagent.
-
This compound.
-
Cell culture medium and supplements.
-
Luciferase assay reagent.
-
384-well plates.
Procedure:
-
In 384-well plates, transfect HTLA cells with the desired GPCR-Tango constructs.
-
After 24-48 hours, replace the medium with assay medium containing this compound at the desired screening concentration (e.g., 10 µM).
-
Incubate for 12-16 hours to allow for reporter gene expression.
-
Add the luciferase assay reagent to the wells.
-
Measure luminescence using a plate reader.
-
Analyze the data to identify any GPCRs that are activated by this compound.
Visualizations
Caption: OX2R Signaling Pathways
Caption: Off-Target Identification Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The orexin receptor 2 (OX2R)-selective agonist TAK-994 increases wakefulness without affecting cerebrospinal fluid orexin levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LSN2424100: a novel, potent orexin-2 receptor antagonist with selectivity over orexin-1 receptors and activity in an animal model predictive of antidepressant-like efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro safety pharmacology profiling: what else beyond hERG? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Minimizing variability in OX2R-IN-3 experimental results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in experimental results involving the Orexin (B13118510) 2 Receptor (OX2R) agonist, OX2R-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active agonist for the Orexin 2 Receptor (OX2R), a G protein-coupled receptor (GPCR).[1] Its primary mechanism of action is to bind to and activate OX2R, mimicking the effect of the endogenous orexin peptides. This activation initiates downstream intracellular signaling cascades.
Q2: What are the main signaling pathways activated by OX2R agonists like this compound?
A2: OX2R is known to couple to multiple G protein subtypes, leading to the activation of several signaling pathways. The primary pathways include:
-
Gq Pathway: Activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations ([Ca²⁺]i).[2][3][4]
-
Gi Pathway: Inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[2][4][5]
-
Gs Pathway: In some cellular contexts, OX2R can also couple to Gs, leading to the stimulation of adenylyl cyclase and an increase in cAMP levels.[2][6]
Q3: What are the best practices for storing and handling this compound?
A3: For long-term storage, this compound should be stored as a solid at -20°C.[7] Stock solutions are typically prepared in organic solvents like DMSO or DMF and can be stored at -80°C for extended periods.[7] It is sparingly soluble in aqueous buffers, and for experimental use, it's recommended to first dissolve the compound in an organic solvent and then dilute it with the aqueous buffer of choice. Avoid repeated freeze-thaw cycles of stock solutions.[7]
Q4: In which cell lines can I test the activity of this compound?
A4: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney 293 (HEK293) cells stably expressing the human OX2R are commonly used for in vitro assays.[8][9] The choice of cell line can influence the signaling output, so consistency is key for minimizing variability.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in EC50 values between experiments | 1. Inconsistent cell passage number or health. | - Use cells within a consistent and low passage number range. - Regularly check for mycoplasma contamination. - Ensure cells are healthy and in the logarithmic growth phase before seeding.[10] |
| 2. Variability in compound preparation and dilution. | - Prepare fresh serial dilutions for each experiment from a validated stock solution. - Use calibrated pipettes and ensure thorough mixing at each dilution step. | |
| 3. Fluctuation in assay incubation times or temperatures. | - Strictly adhere to the optimized incubation times and temperatures for cell stimulation and reagent addition.[10][11] | |
| Low or no signal in a calcium mobilization assay | 1. Insufficient OX2R expression or Gq coupling in the cell line. | - Verify receptor expression using a positive control agonist with a known potent effect on OX2R (e.g., Orexin-A). - Consider using a cell line co-expressing a promiscuous G protein like Gα16 to enhance coupling to the calcium pathway. |
| 2. Degradation of this compound. | - Prepare fresh dilutions of this compound for each experiment. - Ensure proper storage of the stock solution at -80°C. | |
| 3. Issues with the calcium-sensitive dye. | - Optimize dye loading time and concentration. - Ensure the dye has not expired and has been stored correctly. | |
| Inconsistent results in cAMP assays | 1. High basal cAMP levels masking the inhibitory effect (for Gi-coupled pathway). | - Optimize the concentration of forskolin (B1673556) or other adenylyl cyclase activators used to stimulate cAMP production. - Reduce cell seeding density.[12] |
| 2. Rapid degradation of cAMP. | - Include a phosphodiesterase (PDE) inhibitor, such as IBMX, in the assay buffer to prevent cAMP breakdown.[12] | |
| 3. Low receptor expression. | - Use a cell line with confirmed high expression of OX2R.[12] | |
| Poor solubility of this compound in aqueous assay buffer | 1. Compound precipitation upon dilution. | - Prepare a high-concentration stock solution in 100% DMSO. - Perform serial dilutions in a manner that minimizes the final DMSO concentration in the assay (typically ≤0.5%). - Ensure the final assay buffer has a composition that can tolerate the required final DMSO concentration. |
Quantitative Data Summary
The following tables provide representative data for OX2R agonists in common in vitro assays. Note that the specific values for this compound may vary depending on the experimental conditions.
Table 1: Potency of OX2R Agonists in Calcium Mobilization Assays
| Compound | Cell Line | EC50 (nM) | Emax (% of Orexin-A) | Reference |
| Orexin-A | CHO-hOX2R | 0.20 | 100% | [8] |
| AL-OXB (selective OX2R agonist) | CHO-hOX2R | 0.055 | 92.83% | [8] |
| This compound | Not Specified | <100 | Not Specified | [1] |
| Orexin 2 Receptor Agonist (Item No. 22937) | Not Specified | 23 | Not Specified | [7] |
| OX2R agonist 3 | Not Specified | 339 | Not Specified | [13] |
Table 2: Potency of Orexin Peptides in IP1 Accumulation Assays (Gq Pathway)
| Compound | Cell Line | EC50 (nM) | Emax (% of Orexin-B) |
| Orexin-B | HEK293-hOX2R | 1.3 | 100% |
| TAK-925 | HEK293-hOX2R | 0.3 | 101% |
Data for Table 2 is representative and derived from graphical data presented in referenced literature.
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol is adapted from established methods for measuring OX2R agonist-induced calcium mobilization in CHO cells stably expressing human OX2R.
Materials:
-
CHO cells stably expressing human OX2R (CHO-hOX2R)
-
Culture medium (e.g., DMEM/F12 with 10% FBS, appropriate selection antibiotics)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid (B1678239) (optional, to prevent dye extrusion)
-
This compound
-
Positive control (e.g., Orexin-A)
-
Black-walled, clear-bottom 96- or 384-well plates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed CHO-hOX2R cells into black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of the assay, perform serial dilutions of this compound and the positive control (Orexin-A) in Assay Buffer to achieve the desired final concentrations (typically prepared at 4-5x the final concentration).
-
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in Assay Buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Measurement of Calcium Flux:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation, 525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Automatically inject the this compound dilutions and controls into the wells.
-
Immediately begin kinetic reading of fluorescence intensity for 1-3 minutes to capture the transient calcium signal.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control (0% activation) and the maximal response of the positive control (100% activation).
-
Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Protocol 2: In Vitro cAMP Inhibition Assay (for Gi Pathway)
Materials:
-
HEK293 or CHO cells stably expressing human OX2R
-
Culture medium
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Adenylyl cyclase activator (e.g., Forskolin)
-
PDE inhibitor (e.g., IBMX)
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
White, opaque 96- or 384-well plates
Procedure:
-
Cell Seeding:
-
Seed cells into the appropriate assay plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in Assay Buffer containing a fixed concentration of a PDE inhibitor (e.g., 500 µM IBMX).
-
Pre-incubate the cells with the this compound dilutions for 15-30 minutes at room temperature.
-
-
Stimulation:
-
Add a fixed concentration of Forskolin (optimized to produce approximately 80% of its maximal effect) to all wells except the negative control.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Convert the raw assay signals to cAMP concentrations using the standard curve.
-
Normalize the data to the Forskolin-stimulated control (0% inhibition) and the basal level (100% inhibition).
-
Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: this compound signaling pathways.
Caption: Troubleshooting workflow for inconsistent results.
Caption: General experimental workflow for this compound assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 11. m.youtube.com [m.youtube.com]
- 12. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Orexin Receptor Selectivity Profiling: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the selectivity profiling of orexin (B13118510) 2 receptor (OX2R) modulators against the orexin 1 receptor (OX1R). This guide uses a well-characterized selective OX2R agonist, [Ala11, D-Leu15]-orexin-B (AL-OXB), as an exemplary compound to illustrate key concepts and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the significance of determining the selectivity of a compound for OX2R over OX1R?
A1: OX1R and OX2R have distinct expression patterns in the central nervous system and may mediate different physiological functions[1]. For instance, OX2R is considered to play a more pivotal role in the regulation of wakefulness[1]. Therefore, developing compounds with high selectivity for OX2R may offer therapeutic benefits, such as promoting wakefulness in sleep disorders like narcolepsy, while minimizing potential side effects associated with OX1R modulation[1][2][3].
Q2: What are the common in vitro assays to determine the selectivity of a compound for orexin receptors?
A2: The most common in vitro assays are radioligand binding assays and functional assays such as calcium flux assays. Radioligand binding assays measure the affinity of a compound for the receptor, typically reported as an inhibition constant (Ki) or the concentration that inhibits 50% of radioligand binding (IC50). Functional assays measure the cellular response to receptor activation or inhibition, with results often expressed as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists[4][5][6].
Q3: How is selectivity quantified and expressed?
A3: Selectivity is typically expressed as a fold-selectivity, which is the ratio of the affinity (Ki) or potency (EC50/IC50) of a compound for one receptor subtype over another. For an OX2R-selective compound, the fold-selectivity would be calculated as Ki(OX1R) / Ki(OX2R) or EC50(OX1R) / EC50(OX2R). A higher fold-selectivity indicates a greater preference for the target receptor.
Q4: Can you provide an example of a selective OX2R modulator and its selectivity profile?
A4: Yes, [Ala11, D-Leu15]-orexin-B (AL-OXB) is a selective OX2R agonist. In a calcium mobilization assay using CHO cells expressing human OX1R or OX2R, AL-OXB demonstrated approximately 1000-fold selectivity for OX2R over OX1R[2].
Quantitative Data Summary
The following table summarizes the in vitro potency of the selective OX2R agonist AL-OXB and the non-selective endogenous agonist Orexin-A (OXA) at human OX1 and OX2 receptors.
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Fold-Selectivity (OX1R/OX2R) | Reference |
| AL-OXB | hOX1R | Calcium Mobilization | EC50 | 58 | ~1055-fold for OX2R | [2] |
| hOX2R | Calcium Mobilization | EC50 | 0.055 | [2] | ||
| Orexin-A (OXA) | hOX1R | Calcium Mobilization | EC50 | 0.50 | Non-selective | [2] |
| hOX2R | Calcium Mobilization | EC50 | 0.20 | [2] |
Experimental Protocols
Radioligand Binding Assay (Competitive Binding)
This protocol provides a general framework for determining the binding affinity (Ki) of a test compound for OX1R and OX2R.
Objective: To determine the IC50 and Ki values of a test compound by measuring its ability to displace a radiolabeled ligand from the orexin receptors.
Materials:
-
Cell membranes prepared from CHO or HEK293 cells stably expressing human OX1R or OX2R.
-
Radioligand (e.g., [3H]-EMPA for OX2R).
-
Test compound at various concentrations.
-
Assay buffer.
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known non-labeled ligand).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 15-30 minutes, but may require longer for some compounds)[4][7].
-
Termination: Terminate the binding reaction by rapid filtration through a filter mat to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value from this curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[4].
Calcium Flux Functional Assay
This protocol outlines the steps to measure the functional potency (EC50 for agonists, IC50 for antagonists) of a test compound at OX1R and OX2R.
Objective: To measure the intracellular calcium mobilization in response to receptor activation by an agonist or inhibition by an antagonist.
Materials:
-
CHO or HEK293 cells stably expressing human OX1R or OX2R.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-8)[6][8].
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compound (agonist or antagonist) at various concentrations.
-
Reference agonist (e.g., Orexin-A).
-
A fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the cells in a 96-well, black, clear-bottom plate and culture overnight to allow for cell attachment[6].
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate at 37°C for a specified time (e.g., 1 hour) to allow the dye to enter the cells.
-
Compound Addition and Measurement:
-
For Agonists: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then add varying concentrations of the test agonist and continue to monitor the fluorescence intensity over time.
-
For Antagonists: Pre-incubate the cells with varying concentrations of the test antagonist for a specific period. Then, add a fixed concentration of a reference agonist (typically at its EC80) and monitor the fluorescence intensity.
-
-
Data Analysis:
-
For Agonists: Plot the peak fluorescence response against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.
-
For Antagonists: Plot the inhibition of the agonist response against the log concentration of the antagonist to determine the IC50 value.
-
Troubleshooting Guides
Radioligand Binding Assay
| Issue | Possible Cause | Suggested Solution |
| High non-specific binding | Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd. |
| Insufficient washing. | Increase the number or volume of washes. | |
| Hydrophobic interactions of the radioligand or test compound with the filter. | Add bovine serum albumin (BSA) to the assay buffer. | |
| Low specific binding | Low receptor expression in cell membranes. | Use a cell line with higher receptor expression or increase the amount of membrane protein per well. |
| Degraded radioligand. | Use a fresh batch of radioligand and store it properly. | |
| Inappropriate incubation time. | Optimize the incubation time to ensure equilibrium is reached[4][7]. | |
| High well-to-well variability | Inconsistent pipetting. | Use calibrated pipettes and ensure proper mixing. |
| Uneven distribution of cell membranes. | Vortex the membrane suspension before and during plating. |
Calcium Flux Assay
| Issue | Possible Cause | Suggested Solution |
| No or low signal | Poor dye loading. | Ensure the dye is not expired and optimize the loading time and temperature. |
| Low receptor expression or coupling. | Verify the expression and functionality of the receptor in the cell line. | |
| Cell death or detachment. | Handle cells gently and ensure they are healthy and well-adhered. | |
| High background fluorescence | Autofluorescence of the test compound. | Run a control plate with the compound but without cells to check for autofluorescence. |
| Cell stress or death leading to calcium leakage. | Use healthy, sub-confluent cells and an appropriate assay buffer. | |
| High variability between wells | Uneven cell seeding. | Ensure a uniform single-cell suspension before plating. |
| Inconsistent dye loading. | Ensure all wells are treated uniformly during the dye loading step. | |
| Issues with the fluidic dispenser on the plate reader. | Check the dispenser for clogs and ensure it is dispensing accurately and consistently. |
Visualizations
Orexin Receptor Signaling Pathway
Caption: Simplified signaling pathways for orexin receptors OX1R and OX2R.
Experimental Workflow for Selectivity Profiling
References
- 1. Orexin 2 receptor (OX2R) protein distribution measured by autoradiography using radiolabeled OX2R-selective antagonist EMPA in rodent brain and peripheral tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors [frontiersin.org]
- 8. content.abcam.com [content.abcam.com]
How to dissolve OX2R-IN-3 for cell culture
This technical support center provides guidance on the dissolution and use of OX2R-IN-3 for cell culture experiments, addressing common issues researchers may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, it is recommended to dissolve this compound in an organic solvent such as DMSO or DMF. A similar orexin (B13118510) 2 receptor agonist is reported to have a solubility of approximately 20 mg/mL in DMSO and 25 mg/mL in DMF. While this compound is sparingly soluble in aqueous buffers, a stock solution in an organic solvent can be further diluted into your aqueous cell culture medium.
Q2: How do I prepare a working solution of this compound for my cell culture experiments?
A2: To prepare a working solution, first create a high-concentration stock solution in DMSO or DMF. For example, you can dissolve the compound in DMSO to make a 10 mM stock solution. This stock solution should then be serially diluted with your cell culture medium to achieve the desired final concentration for your experiment. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is the recommended storage condition for the this compound stock solution?
A3: Store the stock solution of this compound at -20°C for long-term storage. For aqueous solutions, it is not recommended to store them for more than one day.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitate forms in the cell culture medium after adding the compound. | The compound's solubility limit in the aqueous medium has been exceeded. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but still non-toxic to the cells (<0.1%).- Prepare a more dilute stock solution and add a larger volume to the medium, while still maintaining a low final solvent concentration.- After diluting the stock solution into the medium, vortex the solution gently and briefly to ensure complete mixing. |
| Inconsistent or no observable effect of this compound in the experiment. | - Incorrect concentration: The final concentration of the compound may be too low or too high.- Compound degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.- Cellular context: The cells being used may not express OX2R or the downstream signaling components. | - Perform a dose-response experiment to determine the optimal concentration (EC50 for this compound is <100 nM).- Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.- Confirm the expression of OX2R in your cell line using techniques like RT-PCR or western blotting. |
| Observed cytotoxicity in cell culture. | - High concentration of organic solvent: The final concentration of DMSO or DMF may be toxic to the cells.- Inherent toxicity of the compound: At high concentrations, the compound itself may be cytotoxic. | - Ensure the final concentration of the organic solvent is below 0.1%.- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound on your specific cell line. |
Experimental Protocols
Protocol for Dissolving this compound
This protocol provides a general guideline for preparing a stock solution and working solutions of this compound for cell culture applications.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Cell culture medium
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the required amount of this compound powder and DMSO to prepare a 10 mM stock solution. The molecular weight of this compound is 497.57 g/mol .
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved.
-
-
Prepare Working Solutions:
-
Serially dilute the 10 mM stock solution with sterile cell culture medium to achieve the desired final concentration for your experiment.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.
-
-
Storage:
-
Store the 10 mM stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Prepare fresh working solutions from the stock solution for each experiment.
-
Visualizations
Experimental Workflow: Dissolving this compound
Caption: Workflow for preparing this compound solutions for cell culture.
OX2R Signaling Pathway
Orexin receptor 2 (OX2R) is a G-protein coupled receptor (GPCR).[1][2] Upon binding of an agonist like this compound, the receptor can couple to different G-proteins, including Gq and Gi/Go, to initiate downstream signaling cascades.[2][3][4] Activation of Gq leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium.[2] Coupling to Gi/Go can inhibit adenylyl cyclase, leading to a decrease in cAMP levels. These signaling events ultimately modulate neuronal activity and other cellular responses.[1]
Caption: Simplified OX2R signaling pathways.
References
- 1. What are OX2R agonists and how do they work? [synapse.patsnap.com]
- 2. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
Technical Support Center: Orexin 2 Receptor (OX2R) Modulation
Welcome to the technical support center for researchers working with the Orexin 2 Receptor (OX2R) and its associated signaling pathways. This resource provides troubleshooting guidance and answers to frequently asked questions related to the use of OX2R modulators, with a focus on preventing receptor desensitization using the novel agonist, OX2R-IN-3.
Frequently Asked Questions (FAQs)
Understanding OX2R Desensitization
Q1: What is OX2R desensitization and why is it a concern in my experiments?
A1: Orexin 2 Receptor (OX2R), like most G protein-coupled receptors (GPCRs), is subject to a regulatory process called desensitization. Upon prolonged or repeated exposure to an agonist, such as the endogenous ligand orexin-A, the receptor's signaling capacity diminishes. This occurs through a series of cellular events, primarily initiated by G protein-coupled receptor kinases (GRKs) that phosphorylate the activated receptor. This phosphorylation promotes the binding of β-arrestin proteins, which uncouple the receptor from its G protein, effectively dampening the signal. β-arrestin also facilitates the internalization of the receptor from the cell surface into endosomes, further reducing the number of available receptors to respond to the agonist. In experimental settings, this can lead to a progressive loss of signal over time, making it difficult to study the sustained effects of OX2R activation and can lead to misinterpretation of compound efficacy.
Q2: How does this compound potentially prevent or reduce OX2R desensitization?
A2: While direct comparative data for this compound is still emerging, it is hypothesized to prevent or reduce desensitization by acting as a "biased agonist." This means it preferentially activates the G protein-mediated signaling pathways (e.g., Gq, Gi/o, Gs) over the β-arrestin pathway. By having a lower affinity for recruiting β-arrestin, this compound would theoretically lead to less receptor phosphorylation by GRKs and, consequently, reduced receptor internalization compared to the endogenous ligand, orexin-A. This would result in a more sustained signaling response, as the receptors remain on the cell surface and coupled to their G proteins for a longer duration.
Q.3: What is the primary signaling pathway for OX2R?
A3: The Orexin 2 Receptor (OX2R) is known to be a promiscuous G protein-coupled receptor, meaning it can couple to multiple G protein subtypes, including Gq, Gi/o, and Gs.[1][2] The specific G protein pathway activated can depend on the cell type and the specific ligand. Activation of Gq leads to the stimulation of phospholipase C and an increase in intracellular calcium, while Gi/o activation inhibits adenylyl cyclase, and Gs activation stimulates it.[2]
Logical Flow of OX2R Desensitization
References
Technical Support Center: Optimizing Oral Bioavailability of OX2R Agonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Orexin (B13118510) 2 Receptor (OX2R) agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor oral bioavailability in novel OX2R agonist candidates.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the poor oral bioavailability of our OX2R agonist?
Poor oral bioavailability is typically a result of one or more of the following factors:
-
Low Aqueous Solubility: Many potent OX2R agonists are lipophilic molecules with poor solubility in the aqueous environment of the gastrointestinal (GI) tract. This limits the concentration of the drug available for absorption.
-
Low Intestinal Permeability: The drug may not efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to its physicochemical properties (e.g., large size, high polarity) or because it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen.
-
High First-Pass Metabolism: After absorption, the drug travels via the portal vein to the liver before reaching systemic circulation.[1][2] In the gut wall and liver, enzymes, particularly Cytochrome P450s (CYPs), can extensively metabolize the drug, reducing the amount of active compound that reaches the rest of the body.[1][2][3][4]
Q2: Our lead OX2R agonist shows very low aqueous solubility. What are the initial troubleshooting steps?
Low solubility is a common issue for potent CNS-targeting molecules.[5][6] Here are the initial steps to characterize and address this problem:
-
Quantify Solubility: Perform a kinetic or thermodynamic solubility assay to get a precise measurement. Kinetic solubility is faster and suitable for early screening, while thermodynamic solubility provides the true equilibrium value, which is important for later-stage development.[2][7][8]
-
Assess pH-Dependent Solubility: Determine the compound's pKa and measure its solubility at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8). This will help in understanding where in the GI tract the compound is likely to dissolve.
-
Consider Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix can prevent crystallization and enhance dissolution.[9]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of hydrophobic drugs in the GI tract.[9][10][11]
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can improve the dissolution rate.[10][12]
-
-
Medicinal Chemistry Approaches: If solubility is extremely low, medicinal chemists may need to modify the structure to introduce more polar groups, while carefully balancing this with the potential impact on potency and permeability.
Q3: Our OX2R agonist has good solubility but shows low permeability in our Caco-2 assay. How can we investigate this?
Low permeability in a Caco-2 assay, despite good solubility, often points towards an efflux issue. Here's how to troubleshoot:
-
Determine the Efflux Ratio: A standard Caco-2 permeability assay should be run in both directions: apical to basolateral (A-to-B) and basolateral to apical (B-to-A). The efflux ratio is calculated as the ratio of the permeability coefficients (Papp) of B-to-A over A-to-B. An efflux ratio greater than 2 is a strong indicator of active efflux.
-
Use P-gp Inhibitors: Rerun the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-to-B permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.
-
Structural Modifications: Medicinal chemistry efforts can be directed to reduce the compound's affinity for P-gp. Strategies include reducing the number of hydrogen bond donors and lowering the pKa.
-
Alternative Strategies: If efflux is difficult to overcome through structural changes, formulation strategies that include P-gp inhibitors (excipients) can be explored, though this can add complexity to the development process.
Q4: We are observing high clearance and low exposure in vivo despite good solubility and permeability. What is the likely cause?
This profile strongly suggests high first-pass metabolism.[1][2][3][4] The primary investigative tool is the in vitro liver microsomal stability assay.
-
Assess Metabolic Stability: Incubate your compound with liver microsomes (from human, rat, and mouse to understand species differences) and measure the rate of its disappearance over time. This will provide the in vitro half-life (t½) and intrinsic clearance (CLint).[13][14]
-
Identify Metabolites: If stability is low, conduct metabolite identification studies to determine the primary sites of metabolism on the molecule. This information is crucial for guiding medicinal chemistry efforts to block those metabolic "hot spots."
-
Consider Prodrugs: A prodrug strategy can be employed to mask the metabolically labile part of the molecule. The prodrug is designed to be converted to the active agonist after absorption.[15]
Troubleshooting Guides
Guide 1: Interpreting In Vitro ADME Data for Oral Bioavailability
This table provides target parameter ranges for small molecule CNS drugs to guide your lead optimization process.
| Parameter | Assay | Poor | Moderate | Good | Rationale |
| Solubility | Kinetic Solubility | < 10 µM | 10 - 50 µM | > 50 µM | Higher concentration in the GI tract drives absorption. |
| Permeability | Caco-2 Papp (A-B) | < 1 x 10⁻⁶ cm/s | 1 - 10 x 10⁻⁶ cm/s | > 10 x 10⁻⁶ cm/s | Efficiently crosses the intestinal barrier. |
| Efflux | Caco-2 Efflux Ratio | > 3 | 2 - 3 | < 2 | Low efflux prevents the compound from being pumped back into the gut. |
| Metabolic Stability | Liver Microsome t½ | < 10 min | 10 - 30 min | > 30 min | Slower clearance reduces first-pass metabolism and improves exposure. |
Guide 2: Hypothetical OX2R Agonist Candidate Comparison
This table illustrates how to use in vitro data to rank and select candidates.
| Compound ID | MW ( g/mol ) | clogP | Kinetic Solubility (µM) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio | HLM t½ (min) | Predicted Oral Bioavailability |
| OXA-001 | 450 | 4.5 | 5 | 15 | 1.2 | 5 | Poor |
| OXA-002 | 480 | 3.8 | 80 | 0.5 | 5.5 | 45 | Poor |
| OXA-003 | 465 | 4.1 | 25 | 12 | 4.0 | 15 | Low-Moderate |
| OXA-004 | 440 | 3.5 | 120 | 18 | 1.5 | 50 | Good |
Key Experimental Protocols
Kinetic Solubility Assay (Shake-Flask Method)
-
Objective: To determine the kinetic solubility of a compound in a buffered aqueous solution.
-
Materials:
-
Test compound (10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (e.g., Millipore MultiScreen®)
-
96-well collection plates
-
Plate shaker
-
UV-Vis spectrophotometer or LC-MS/MS system
-
-
Methodology:
-
Prepare a series of dilutions of the test compound from the DMSO stock in a 96-well plate.
-
Add 10 µL of each DMSO stock dilution to a corresponding well of the filter plate containing 190 µL of PBS (final DMSO concentration of 5%).
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, filter the samples into a clean 96-well collection plate using a vacuum manifold.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (UV-Vis or LC-MS/MS) by comparing against a standard curve.
-
The highest concentration at which the compound remains in solution is reported as the kinetic solubility.
-
Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability and potential for active efflux of a compound.
-
Materials:
-
Caco-2 cells
-
24-well Transwell plates with semi-permeable inserts
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and 6.5
-
Test compound (10 µM in HBSS)
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
-
-
Methodology:
-
Seed Caco-2 cells on the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of Lucifer yellow (should be low).
-
For A-to-B permeability: Add the test compound solution to the apical (A) side and fresh buffer to the basolateral (B) side.
-
For B-to-A permeability: Add the test compound solution to the basolateral (B) side and fresh buffer to the apical (A) side.
-
Incubate the plates at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, take samples from both the donor and receiver compartments.
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is Papp(B-A) / Papp(A-B).
-
Human Liver Microsome (HLM) Stability Assay
-
Objective: To determine the metabolic stability of a compound in the presence of liver enzymes.
-
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (cofactor solution)
-
Test compound (1 µM)
-
Ice-cold acetonitrile (B52724) with an internal standard (for stopping the reaction)
-
Incubator/water bath at 37°C
-
LC-MS/MS system
-
-
Methodology:
-
Pre-warm a solution of HLM in phosphate buffer at 37°C.
-
Add the test compound to the HLM solution and briefly pre-incubate.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a well containing ice-cold acetonitrile with an internal standard to stop the reaction.[14]
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant from each time point by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).
-
Visualizations
OX2R Signaling Pathway```dot
Caption: A tiered experimental workflow for evaluating oral bioavailability.
Troubleshooting Poor Oral Bioavailability
Caption: A decision tree for troubleshooting poor oral bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. enamine.net [enamine.net]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 14. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to OX2R Agonists in Narcolepsy Models: YNT-185 vs. Danavorexton (TAK-925)
For Researchers, Scientists, and Drug Development Professionals
The loss of orexin (B13118510) (hypocretin) signaling is a primary cause of narcolepsy, a debilitating sleep disorder. Orexin receptor type 2 (OX2R) agonists are a promising therapeutic strategy to counteract this deficiency. This guide provides a detailed comparison of two key investigational OX2R agonists, YNT-185 and Danavorexton (B3325393) (TAK-925), based on their performance in preclinical narcolepsy models.
At a Glance: Key Compound Characteristics
| Feature | YNT-185 | Danavorexton (TAK-925) |
| Compound Type | Non-peptide, small molecule | Small molecule |
| Target | Selective OX2R agonist | Selective OX2R agonist |
| Administration | Intraperitoneal (i.p.), Intracerebroventricular (i.c.v.) | Intravenous (i.v.), Subcutaneous (s.c.) |
| Key Findings in Narcolepsy Models | Ameliorates cataplexy-like episodes and promotes wakefulness.[1][2] | Reduces sleep/wake fragmentation and cataplexy-like episodes; improves wakefulness.[1][3][4][5] |
Performance Data in Narcolepsy Models
The following tables summarize the quantitative data from key preclinical studies on YNT-185 and Danavorexton in established mouse models of narcolepsy, such as orexin knockout (KO) mice and orexin/ataxin-3 transgenic mice.
YNT-185 Efficacy Data
| Parameter | Mouse Model | Dosage | Route | Key Result | Reference |
| Cataplexy-like episodes | Orexin KO | 40 and 60 mg/kg | i.p. | Significantly increased latency to the first cataplexy-like episode. | [1] |
| Cataplexy-like episodes | Orexin/ataxin-3 | 40 mg/kg | i.p. | Significantly decreased the frequency of chocolate-induced cataplexy-like episodes for 3 hours.[6] | [6] |
| Wakefulness | Wild-type | Not specified | i.p. or i.c.v. | Promotes wakefulness with no immediate rebound sleep.[1][4] | [1][4] |
| Sleep/Wake Fragmentation | Orexin KO | Not specified | Not specified | Did not sufficiently suppress active-phase fragmentation of wakefulness. | [7] |
Danavorexton (TAK-925) Efficacy Data
| Parameter | Mouse Model | Dosage | Route | Key Result | Reference |
| Sleep/Wake Fragmentation | Orexin/ataxin-3 | Not specified | Not specified | Reduced sleep/wakefulness fragmentation during the active phase.[3][4] | [3][4] |
| Cataplexy-like episodes | Orexin/ataxin-3 | Not specified | Not specified | Reduced cataplexy-like episodes during the active phase.[3][4] | [3][4] |
| Wakefulness | Orexin/ataxin-3 | Not specified | Not specified | Increased wakefulness during the active phase after both acute and repeated administration.[1] | [1] |
Mechanism of Action: The OX2R Signaling Pathway
Both YNT-185 and Danavorexton are selective agonists for the Orexin 2 Receptor (OX2R), a G-protein coupled receptor (GPCR). Orexins, the endogenous ligands, bind to OX1R and OX2R, activating downstream signaling cascades that promote wakefulness.[2] OX2R signaling is considered particularly crucial for stabilizing sleep/wake states.[2] Deficiency in this signaling pathway is a primary contributor to sleepiness and cataplexy.[2]
The binding of an agonist like YNT-185 or Danavorexton to OX2R is thought to mimic the action of endogenous orexins, leading to the activation of Gq proteins. This, in turn, stimulates phospholipase C (PLC), resulting in an increase in intracellular calcium levels and subsequent neuronal excitation in wake-promoting regions of the brain.
Figure 1: Simplified OX2R signaling pathway activated by agonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols employed in the evaluation of OX2R agonists in narcolepsy models.
Animals
Studies typically utilize adult male orexin knockout (KO) mice on a C57BL/6J background or orexin/ataxin-3 transgenic mice, which exhibit narcolepsy-like phenotypes including behavioral arrests and fragmented sleep-wake cycles.[1] Wild-type littermates are used as controls. Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water.
Surgical Implantation for EEG/EMG Recording
For sleep/wake state analysis, mice are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings. Under anesthesia, stainless steel screw electrodes are placed over the frontal and parietal cortices for EEG, and wire electrodes are inserted into the nuchal muscles for EMG. A head-mount is secured to the skull with dental cement. Animals are allowed a recovery period of at least one week post-surgery.
Drug Administration
-
YNT-185: For intraperitoneal (i.p.) administration, YNT-185 is dissolved in a vehicle solution (e.g., 10% DMSO, 90% saline). Doses typically range from 10 to 60 mg/kg.[1] For intracerebroventricular (i.c.v.) administration, a guide cannula is implanted into the lateral ventricle, and the compound is infused directly into the brain.
-
Danavorexton (TAK-925): For intravenous (i.v.) or subcutaneous (s.c.) administration, Danavorexton is formulated in an appropriate vehicle. Dosing regimens are determined based on pharmacokinetic and pharmacodynamic studies.
Cataplexy-like Episode (CLE) Assessment
In the orexin/ataxin-3 mouse model, CLEs can be induced by the presentation of a palatable food item, such as chocolate.[6] Following drug or vehicle administration, mice are presented with chocolate, and the latency to the first CLE and the total number of CLEs over a defined period (e.g., 3 hours) are recorded.[6] A CLE is characterized by a sudden behavioral arrest and loss of muscle tone.
Sleep/Wake State Analysis
EEG/EMG signals are recorded continuously for at least 24 hours before and after drug administration. The recordings are scored manually or automatically in epochs (e.g., 4-10 seconds) as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep. Key parameters analyzed include the total time spent in each state, the number and duration of episodes for each state, and the number of state transitions.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for comparing the efficacy of two OX2R agonists in a preclinical narcolepsy model.
Figure 2: Workflow for comparing OX2R agonists in narcolepsy models.
Conclusion
Both YNT-185 and Danavorexton (TAK-925) have demonstrated efficacy in preclinical models of narcolepsy, supporting the therapeutic potential of OX2R agonism. YNT-185 has been shown to effectively suppress cataplexy and promote wakefulness.[1] However, its impact on sleep/wake fragmentation may be limited.[7] Danavorexton has also shown robust effects on reducing both cataplexy and sleep/wake fragmentation.[3][4] Further head-to-head comparative studies would be beneficial to fully elucidate the differential profiles of these and other emerging OX2R agonists. The choice of compound for further development will likely depend on a comprehensive assessment of efficacy across all narcolepsy symptoms, as well as pharmacokinetic properties and safety profiles.
References
- 1. Danavorexton, a selective orexin 2 receptor agonist, provides a symptomatic improvement in a narcolepsy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. Orexin 2 receptor-selective agonist danavorexton improves narcolepsy phenotype in a mouse model and in human patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of OX2R-IN-3 and TAK-925 for Orexin 2 Receptor Agonism
For researchers and drug development professionals, this guide provides a detailed comparison of the pharmacological profiles of two orexin (B13118510) 2 receptor (OX2R) agonists: OX2R-IN-3 and TAK-925. This analysis is based on currently available preclinical and clinical data.
Introduction
The orexin system, comprising orexin-A and orexin-B peptides and their receptors, OX1R and OX2R, is a critical regulator of wakefulness.[1] Loss of orexin-producing neurons is the underlying cause of narcolepsy type 1, a sleep disorder characterized by excessive daytime sleepiness and cataplexy.[2] Consequently, agonism of the orexin receptors, particularly OX2R, has emerged as a promising therapeutic strategy for treating narcolepsy and other disorders of hypersomnolence.[1][3] This guide focuses on two investigational OX2R agonists, this compound and TAK-925, summarizing their efficacy and pharmacological properties to aid in research and development efforts.
Quantitative Data Summary
The following tables provide a summary of the available quantitative data for this compound and TAK-925. A direct and comprehensive comparison is limited by the publicly available data for this compound.
| Compound | Potency (EC50) | Selectivity (vs. OX1R) | Route of Administration | Key In Vivo Efficacy |
| This compound | < 100 nM | Not Available | Oral | Increased mean cortical activation time by 105% in rats at 3 mg/kg[4] |
| TAK-925 | 5.5 nM[1] | >5000-fold for OX2R[1] | Intravenous | Dose-dependent increase in wakefulness in mice, non-human primates, and humans[5] |
Table 1: Comparative Pharmacological Profile of this compound and TAK-925
| Compound | Study Population | Dose | Primary Outcome | Result |
| TAK-925 | Healthy, sleep-deprived adults | 44mg and 112mg (IV infusion) | Mean Sleep Latency (MWT) | Increased to 25.4 mins and 38.8 mins, respectively, from 8.6 mins with placebo |
| TAK-925 | Patients with Narcolepsy Type 1 | 5mg, 11.2mg, and 44.8mg (IV infusion) | Mean Sleep Latency (MWT) | Increased to 22.4 mins, 37.6 mins, and 40 mins, respectively, from 2.9 mins with placebo |
Table 2: Summary of Clinical Efficacy Data for TAK-925
Experimental Protocols
In Vitro Potency and Selectivity Assays
Calcium Mobilization Assay (for TAK-925 and likely this compound):
This assay is a common method to determine the potency and selectivity of G-protein coupled receptor (GPCR) agonists like those targeting OX2R.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells are stably transfected to express either human OX1R or human OX2R.[1]
-
Cell Plating: Cells are seeded into 96-well plates and cultured to allow for adherence.
-
Compound Preparation: Test compounds (TAK-925 or this compound) are prepared in a series of dilutions.
-
Assay Procedure: The cell plates are loaded with a calcium-sensitive fluorescent dye. The test compounds are then added to the wells.
-
Signal Detection: Activation of the orexin receptors by an agonist leads to an increase in intracellular calcium concentration. This change in calcium is detected as an increase in fluorescence intensity using a specialized plate reader.
-
Data Analysis: The fluorescence data is used to generate dose-response curves, from which the EC50 (the concentration of the agonist that gives half-maximal response) is calculated for each receptor subtype. Selectivity is determined by the ratio of EC50 values (EC50 for OX1R / EC50 for OX2R).[1]
In Vivo Efficacy Models
Electroencephalography (EEG) and Electromyography (EMG) in Rodents (for this compound):
This method is used to assess the effects of a compound on sleep-wake states.
-
Animal Preparation: Rats are surgically implanted with EEG and EMG electrodes to monitor brain activity and muscle tone, respectively.
-
Compound Administration: this compound is administered orally at a specified dose (e.g., 3 mg/kg).[4]
-
Data Recording: Continuous EEG and EMG recordings are collected for a defined period following compound administration.
-
Data Analysis: The recordings are scored to identify different sleep-wake states (e.g., wakefulness, non-REM sleep, REM sleep). The primary outcome for this compound was the "mean cortical activation time," which is a measure of the total time spent in a wakeful state.[4]
Maintenance of Wakefulness Test (MWT) in Humans (for TAK-925):
The MWT is a standard clinical test to objectively measure the ability to stay awake during the day.
-
Participant Preparation: Participants are in a quiet, dimly lit room and are instructed to try to remain awake while sitting in a semi-reclined position.
-
Test Sessions: The test consists of several trials (typically 4) conducted at 2-hour intervals throughout the day. Each trial lasts for a specific duration (e.g., 40 minutes).
-
Compound Administration: TAK-925 is administered via intravenous infusion prior to and during the MWT sessions.
-
Data Recording: Sleep onset is determined by polysomnography, which records brain waves, eye movements, and muscle tone.
-
Data Analysis: The primary endpoint is the mean sleep latency, which is the average time it took for the participant to fall asleep across all trials. A longer sleep latency indicates a greater ability to stay awake.
Signaling Pathways and Experimental Workflows
Orexin 2 Receptor Signaling Pathway
Activation of the OX2R by an agonist like TAK-925 or this compound initiates a signaling cascade that promotes wakefulness. The receptor is a G-protein coupled receptor that primarily couples to Gq/11. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C. This signaling cascade ultimately leads to neuronal depolarization and increased neuronal excitability in key wake-promoting brain regions.
Caption: Orexin 2 Receptor (OX2R) signaling cascade upon agonist binding.
Experimental Workflow for In Vitro Agonist Characterization
The following diagram illustrates a typical workflow for characterizing the in vitro pharmacology of an OX2R agonist.
Caption: Workflow for determining in vitro potency and selectivity.
Conclusion
TAK-925 is a potent and highly selective OX2R agonist with robust wake-promoting effects demonstrated in both preclinical models and human clinical trials.[1] Its primary limitation for broader therapeutic use may be its intravenous route of administration.
This compound is an orally active OX2R agonist that has shown promise in a preclinical model of wakefulness.[4] However, a comprehensive assessment of its efficacy in comparison to TAK-925 is hampered by the lack of publicly available data on its precise potency and, critically, its selectivity for OX2R over OX1R. Further studies are required to fully elucidate the pharmacological profile of this compound and its potential as a therapeutic agent. For researchers in this field, obtaining more detailed information on the selectivity and potency of novel oral OX2R agonists like this compound will be crucial for advancing the development of effective treatments for disorders of hypersomnolence.
References
- 1. METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION - Patent US-2019119249-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2024107615A1 - Orexin receptor agonists - Google Patents [patents.google.com]
- 3. WO2024095158A1 - Dosing of orexin type 2 receptor agonists - Google Patents [patents.google.com]
- 4. RePORT ⟩ RePORTER [reporter.nih.gov]
- 5. WO2022233872A1 - Orexin receptor agonists and uses thereof - Google Patents [patents.google.com]
A Comparative Guide to OX2R Modulation: OX2R-IN-3 vs. Suvorexant
For Researchers, Scientists, and Drug Development Professionals
The orexin (B13118510) system, with its constituent neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a critical regulator of sleep and wakefulness. Modulation of this system presents a promising therapeutic avenue for sleep disorders. This guide provides a detailed comparison of two distinct modulators of the orexin 2 receptor (OX2R): OX2R-IN-3, an agonist, and suvorexant, a dual antagonist of both OX1R and OX2R. This comparison is intended to provide researchers with the necessary data and context to inform their own studies in this field.
At a Glance: Key Differences
| Feature | This compound | Suvorexant |
| Mechanism of Action | OX2R Agonist | Dual OX1R/OX2R Antagonist |
| Primary Effect | Promotes Wakefulness | Promotes Sleep |
| Receptor Selectivity | Selective for OX2R | Active at both OX1R and OX2R |
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and suvorexant, providing a basis for comparing their potency and binding characteristics.
Table 1: In Vitro Potency and Functional Activity
| Compound | Assay Type | Target | Parameter | Value (nM) |
| This compound | Functional Assay | OX2R | EC50 | < 100[1] |
| Suvorexant | Calcium Mobilization Assay | OX2R | IC50 | 71 ± 13[2] |
| Suvorexant | Functional Assay | OX1R | IC50 | 50[3] |
| Suvorexant | Functional Assay | OX2R | IC50 | 56[3] |
Table 2: Receptor Binding Affinity
| Compound | Target | Parameter | Value (nM) |
| Suvorexant | OX1R | Ki | 50[3] |
| Suvorexant | OX2R | Ki | 56[3] |
Mechanism of Action and Signaling Pathways
OX2R is a G protein-coupled receptor (GPCR) that, upon activation by endogenous orexin peptides, primarily couples to Gq proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium levels. This signaling cascade promotes neuronal excitation and wakefulness.
This compound, as an agonist, mimics the action of orexin peptides, activating the OX2R and its downstream signaling pathway to promote wakefulness. In contrast, suvorexant acts as an antagonist, blocking the binding of orexin-A and orexin-B to both OX1R and OX2R. This inhibition prevents the activation of the signaling cascade, thereby suppressing wakefulness and promoting sleep.[4]
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol is a representative method for determining the binding affinity (Ki) of a compound for the orexin receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human orexin 2 receptor are prepared from a stable cell line (e.g., CHO or HEK293 cells).
-
Incubation: The membranes are incubated in a buffer solution containing a constant concentration of a radiolabeled orexin receptor ligand (e.g., [³H]-EMPA for OX2R selectivity) and varying concentrations of the unlabeled test compound (suvorexant or this compound).
-
Separation: After reaching equilibrium, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the cell membranes.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to generate a competition binding curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[5][6][7]
Calcium Mobilization Assay (General Protocol)
This functional assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the OX2R-mediated increase in intracellular calcium.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. merckmillipore.com [merckmillipore.com]
Validating the Activity of OX2R-IN-3: A Comparative Guide with the Selective Antagonist Seltorexant
For Researchers, Scientists, and Drug Development Professionals
The orexin (B13118510) system, a key regulator of wakefulness, feeding, and reward, presents a promising target for therapeutic intervention in a range of neurological and psychiatric disorders. The orexin 2 receptor (OX2R) has garnered significant attention for its role in promoting arousal. Modulating OX2R activity with selective agonists or antagonists offers potential treatments for conditions like narcolepsy and insomnia, respectively. This guide provides a framework for validating the activity of the novel OX2R agonist, OX2R-IN-3, through direct comparison with the well-characterized selective OX2R antagonist, seltorexant (B610775).
This document outlines key in vitro and in vivo experiments to comprehensively assess the pharmacological profile of this compound. By employing a selective antagonist, researchers can confirm that the observed effects of this compound are indeed mediated by its action on the OX2R.
Performance Comparison: this compound vs. Seltorexant
The following table summarizes the key pharmacological parameters of this compound and seltorexant. This data provides a direct comparison of their potency and in vivo effects, highlighting their opposing actions on the orexin 2 receptor.
| Parameter | This compound | Seltorexant | Reference |
| Target | Orexin 2 Receptor (OX2R) | Orexin 2 Receptor (OX2R) | [1][2] |
| Activity | Agonist | Antagonist | [1][3] |
| In Vitro Potency | EC50 < 100 nM | pKi = 8.0 (human), 8.1 (rat) | [1][3] |
| In Vivo Effect (Rats) | Increases mean cortical activation time by 105.00% (3 mg/kg, p.o.) | Induces and prolongs sleep (3-30 mg/kg, p.o.) | [1][4] |
| Oral Bioavailability | Orally active | Orally active | [1][3] |
Experimental Protocols
To validate the on-target activity of this compound, a series of in vitro and in vivo experiments should be conducted. The inclusion of seltorexant in these assays is crucial for demonstrating the specificity of this compound's effects.
In Vitro Validation: Calcium Mobilization Assay
This assay measures the ability of this compound to stimulate intracellular calcium release in cells expressing OX2R, a hallmark of Gq-coupled GPCR activation, and the ability of seltorexant to block this effect.
Objective: To determine the potency of this compound in activating OX2R and to confirm that this activation can be competitively antagonized by seltorexant.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human OX2R (hOX2R).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)[5][6].
-
This compound.
-
Seltorexant.
-
Orexin-A (as a positive control).
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Cell Preparation: Seed the hOX2R-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 1-2 hour incubation at 37°C[7].
-
Compound Preparation: Prepare serial dilutions of this compound and orexin-A. For the antagonism experiment, prepare a fixed concentration of seltorexant to pre-incubate with the cells.
-
Assay Execution:
-
Agonist Mode: Measure baseline fluorescence, then add varying concentrations of this compound or orexin-A and record the fluorescence intensity over time to determine the EC50 value.
-
Antagonist Mode: Pre-incubate the cells with seltorexant for a defined period (e.g., 15-30 minutes) before adding a fixed concentration of this compound (e.g., its EC80 value). Record the fluorescence response.
-
-
Data Analysis: Calculate the EC50 of this compound from the dose-response curve. For the antagonism data, determine the IC50 of seltorexant by measuring the inhibition of the this compound-induced calcium flux.
In Vivo Validation: Rat Electroencephalography (EEG) and Electromyography (EMG) Monitoring
This experiment assesses the effects of this compound and seltorexant on sleep-wake states in a living animal model, providing crucial information on their central nervous system activity.
Objective: To demonstrate the opposing effects of this compound (wake-promoting) and seltorexant (sleep-promoting) on the sleep architecture of rats.
Materials:
-
Male Sprague-Dawley rats.
-
EEG and EMG recording system.
-
Surgical instruments for implanting electrodes.
-
This compound.
-
Seltorexant.
-
Vehicle control (e.g., 0.5% methylcellulose).
Procedure:
-
Surgical Implantation: Surgically implant EEG and EMG electrodes in the rats under anesthesia and allow for a recovery period of at least one week.
-
Habituation: Acclimate the animals to the recording chambers and tethering system for several days.
-
Baseline Recording: Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns.
-
Drug Administration: Administer this compound, seltorexant, or vehicle orally at a specific time of day (e.g., at the beginning of the light or dark cycle).
-
Post-Dosing Recording: Record EEG/EMG data for at least 24 hours following drug administration. To validate the antagonistic effect, a separate experiment can be performed where seltorexant is administered prior to this compound.
-
Data Analysis: Score the EEG/EMG recordings into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. Analyze parameters such as total time spent in each state, sleep latency, and the number and duration of sleep/wake bouts. Compare the effects of this compound and seltorexant to the vehicle control.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the OX2R signaling pathway and the experimental workflow for validating this compound activity.
Caption: OX2R Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hypocretin (orexin) receptor 2 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. bu.edu [bu.edu]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Comparative Analysis of OX2R-IN-3 and Other Orexin 2 Receptor Modulators in Cellular Assays
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro effects of the Orexin (B13118510) 2 Receptor (OX2R) agonist, OX2R-IN-3, alongside other prominent OX2R modulators. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a critical regulator of sleep-wake cycles, feeding behavior, and reward processing.[1] The Orexin 2 Receptor (OX2R) is a key therapeutic target for sleep disorders. While antagonists of OX2R have been developed to treat insomnia, agonists are being explored for conditions like narcolepsy.[2][3] This guide focuses on the in vitro characterization of this compound, an OX2R agonist, and provides a comparative context with other selective and dual orexin receptor modulators.
Comparative Efficacy and Potency of OX2R Modulators
The functional activity of orexin receptor modulators is commonly assessed in recombinant cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells, engineered to express the human OX2R. The primary readout for receptor activation (agonism) or inhibition (antagonism) is often the mobilization of intracellular calcium. The following tables summarize the in vitro potency of this compound and other selected orexin receptor modulators.
Table 1: In Vitro Potency of Orexin Receptor Agonists
| Compound Name | Receptor Target | Cell Line | Assay Type | Potency (EC50) |
| This compound | OX2R Agonist | Not Specified | Not Specified | < 100 nM[4] |
| Orexin-A | OX1R/OX2R Agonist | CHO-hOX2R | Intracellular Ca2+ | 0.20 nM[3][5] |
| Orexin-B | OX1R/OX2R Agonist | CHO-hOX2R | Intracellular Ca2+ | pEC50: 8.43 |
| [Ala11, D-Leu15]-orexin-B | Selective OX2R Agonist | CHO-hOX2R | Intracellular Ca2+ | 0.055 nM[3][5] |
| OX2R agonist 3 | OX2R Agonist | Not Specified | Not Specified | 339 nM[6] |
Table 2: In Vitro Potency of Orexin Receptor Antagonists
| Compound Name | Receptor Target | Cell Line | Assay Type | Potency (IC50/Ki) |
| Suvorexant | Dual OX1R/OX2R Antagonist | CHO-hOX2R | Intracellular Ca2+ | IC50: 55 nM[7] |
| Lemborexant | Dual OX1R/OX2R Antagonist | CHO-hOX1R/hOX2R | Receptor Binding | Ki: 6.1 nM (OX1R), 2.6 nM (OX2R) |
| Daridorexant | Dual OX1R/OX2R Antagonist | CHO-hOX1R/hOX2R | Ca2+ Flux | Apparent Kb: 0.47 nM (OX1R), 0.73 nM (OX2R)[8] |
| Almorexant | Dual OX1R/OX2R Antagonist | Cell-based | Not Specified | IC50: 13 nM (OX1R), 8 nM (OX2R)[9] |
| SB-334867 | Selective OX1R Antagonist | Not Specified | Not Specified | Ki: ~40 nM (OX1R) |
Orexin 2 Receptor Signaling Pathway
Orexin 2 Receptor is a G protein-coupled receptor (GPCR) that can couple to multiple G protein subtypes, including Gq, Gi/Go, and Gs, leading to the activation of diverse downstream signaling cascades.[10][11] The primary and most characterized pathway upon agonist binding involves the activation of Gq, which stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event measured in functional assays.[10]
Experimental Protocols
The cross-validation of a compound's effect in different cell lines relies on standardized and reproducible experimental protocols. The intracellular calcium flux assay is a cornerstone for characterizing both agonists and antagonists of OX2R.
Protocol: Intracellular Calcium Flux Assay in CHO-hOX2R Cells
-
Cell Culture:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human Orexin-2 receptor (CHO-hOX2R) are cultured in a suitable medium such as Ham's F-12 or Iscove's modified DMEM.[12][13]
-
The medium is supplemented with fetal calf serum (FCS), antibiotics (penicillin, streptomycin), and a selection agent like G418 to maintain receptor expression.[12][13]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.[12][13]
-
-
Cell Plating:
-
Dye Loading:
-
The culture medium is removed, and cells are washed with an assay buffer (e.g., HBSS with HEPES, BSA, and probenecid).[12]
-
A loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is added to each well.[12]
-
Cells are incubated for approximately 60 minutes at 37°C to allow the dye to enter the cells and be cleaved into its active form.[12]
-
-
Compound Addition and Measurement:
-
After incubation, the dye solution is removed, and the cells are washed again with the assay buffer.[12]
-
For antagonist testing , a dilution series of the antagonist compound (e.g., Suvorexant) is added to the wells, and the plate is incubated for a short period (e.g., 5-10 minutes).[12]
-
For agonist testing , a dilution series of the agonist (e.g., this compound) is prepared.
-
The plate is placed in a fluorescent imaging plate reader (FLIPR).
-
The agonist is added to the wells, and fluorescence is measured immediately at short intervals (e.g., every 1 second) for several minutes to capture the transient increase in intracellular calcium.[12]
-
-
Data Analysis:
-
The peak fluorescence intensity is used to determine the response.
-
For agonists, dose-response curves are generated to calculate the EC50 value (the concentration that elicits 50% of the maximal response).
-
For antagonists, the reduction in the response to a known agonist is measured to calculate the IC50 value (the concentration that inhibits 50% of the agonist response).
-
Conclusion
This compound is presented as a potent agonist of the Orexin 2 Receptor. While direct comparative studies across multiple cell lines are not extensively published, its efficacy can be benchmarked against well-characterized native agonists like Orexin-A and -B, and other synthetic modulators. The provided data and protocols offer a framework for researchers to conduct their own cross-validation studies. By employing standardized assays, such as the calcium flux measurement in recombinant cell lines like CHO or HEK-293, the effects of this compound can be systematically compared to other OX2R agonists and antagonists, thereby elucidating its specific pharmacological profile and therapeutic potential.
References
- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Orexin System in the Pharmacological Management of Insomnia and Other Diseases: Suvorexant, Lemborexant, Daridorexant, and Novel Experimental Agents | MDPI [mdpi.com]
- 3. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay in Summary_ki [bindingdb.org]
- 13. Assay in Summary_ki [bindingdb.org]
A Comparative Analysis of OX2R-IN-3 and Endogenous Orexin-A Efficacy at the Orexin 2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the synthetic orexin (B13118510) 2 receptor (OX2R) agonist, OX2R-IN-3, and the endogenous neuropeptide, orexin-A. This analysis is intended to inform research and drug development efforts targeting the orexinergic system, which plays a crucial role in regulating wakefulness, appetite, and other physiological processes.
Data Presentation: Quantitative Efficacy at OX2R
The following table summarizes the available quantitative data for the functional potency of this compound and orexin-A at the orexin 2 receptor. The data is primarily derived from in vitro calcium mobilization assays, a standard method for assessing the activation of G-protein coupled receptors like OX2R.
| Compound | Parameter | Value (nM) | Cell Line | Reference |
| This compound | EC50 | < 100 | Not Specified | [1][2] |
| Endogenous Orexin-A | EC50 | 0.20 | CHO-K1 cells expressing human OX2R | [3][4] |
| EC50 | 35 ± 5 | CHO-K1 cells stably expressing OX2R | ||
| IC50 | 38 | CHO cells transfected with OX2R | [5] |
Note on Data Comparability: Direct comparison of the absolute potency between this compound and orexin-A is challenging due to the non-specific nature of the available EC50 value for this compound ("< 100 nM"). Furthermore, the potency of orexin-A varies across different studies, likely due to variations in experimental conditions such as cell lines and assay protocols. For a precise comparison, data from a head-to-head study under identical conditions would be required.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to determine efficacy, the following diagrams illustrate the OX2R signaling pathway and a typical experimental workflow for a calcium mobilization assay.
OX2R Signaling Pathway
The orexin 2 receptor (OX2R) is a G-protein coupled receptor (GPCR) that can couple to multiple G-protein subtypes, primarily Gq and Gi[1][6][7][8][9]. Upon binding of an agonist like orexin-A or this compound, the receptor activates these G-proteins, initiating downstream signaling cascades. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event measured in functional assays. The Gi pathway, on the other hand, inhibits adenylyl cyclase (AC), leading to a decrease in cyclic AMP (cAMP) levels.
Experimental Workflow: Calcium Mobilization Assay
Experimental Protocols
The determination of the functional potency (EC50) of OX2R agonists is typically performed using a calcium mobilization assay. The following is a generalized protocol based on common practices in the field.
Calcium Mobilization Assay Protocol
Objective: To measure the dose-dependent increase in intracellular calcium concentration in response to an OX2R agonist.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human orexin 2 receptor (hOX2R).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics (penicillin/streptomycin), and selection agents (e.g., G418, Puromycin) to maintain receptor expression.
-
Assay Plate: 96-well, black-walled, clear-bottom sterile plates.
-
Calcium-sensitive dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer, often supplemented with a non-ionic surfactant to prevent compound adhesion.
-
Test Compounds: this compound and Orexin-A, prepared as stock solutions in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in assay buffer.
Procedure:
-
Cell Seeding:
-
CHO-hOX2R cells are harvested from culture flasks and seeded into 96-well plates at a density of approximately 10,000 to 50,000 cells per well.
-
The plates are incubated at 37°C in a humidified 5% CO2 atmosphere for 24-48 hours to allow for cell adherence and recovery.[3]
-
-
Dye Loading:
-
The culture medium is removed from the wells.
-
Cells are washed with assay buffer.
-
A loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is added to each well.
-
The plate is incubated at 37°C for a specified time (typically 30-60 minutes) to allow the dye to enter the cells and be cleaved into its active, calcium-sensitive form.
-
-
Compound Addition and Signal Detection:
-
The dye loading solution is removed, and the cells are washed again with assay buffer.
-
The assay plate is placed in a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader).
-
A baseline fluorescence reading is taken before the addition of the test compounds.
-
Varying concentrations of this compound or orexin-A are added to the wells.
-
The fluorescence intensity is measured immediately and continuously over a period of several minutes to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence observed after compound addition.
-
The ΔF values are plotted against the logarithm of the compound concentration to generate a dose-response curve.
-
The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined by fitting the dose-response curve to a sigmoidal equation.
-
In Vivo Efficacy
While in vitro potency is a critical measure, in vivo efficacy provides a more comprehensive understanding of a compound's potential therapeutic utility.
-
This compound: This compound is reported to be orally active. In one study, a single oral dose of 3 mg/kg of this compound was shown to increase the mean cortical activation time in Sprague-Dawley rats by 105.00%[1][2]. This indicates that this compound can cross the blood-brain barrier and exert a wake-promoting effect, consistent with the known function of OX2R activation.
-
Endogenous Orexin-A: As a neuropeptide, orexin-A does not readily cross the blood-brain barrier and is therefore not orally active. Its in vivo effects are typically studied by direct administration into the central nervous system (e.g., intracerebroventricular injection). Such studies have consistently demonstrated that orexin-A potently promotes wakefulness and suppresses sleep.
Conclusion
Both this compound and endogenous orexin-A are agonists of the orexin 2 receptor. Orexin-A is a highly potent endogenous neuropeptide that serves as the benchmark for OX2R activation. This compound is a synthetic, orally active small molecule agonist. While a precise, direct comparison of their in vitro potency is limited by the available data for this compound, its demonstrated in vivo activity suggests it is a functionally relevant OX2R agonist. Further studies with more precise quantitative data for this compound are needed to fully elucidate its efficacy relative to orexin-A. The development of orally active OX2R agonists like this compound holds therapeutic promise for conditions characterized by a deficiency in orexin signaling, such as narcolepsy.
References
- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
- 5. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G-protein-dependency of orexin/hypocretin receptor signalling in recombinant Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 9. Orexin/Hypocretin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Selective Orexin-2 Receptor (OX2R) Agonists
For Researchers, Scientists, and Drug Development Professionals
The orexin (B13118510) system, particularly the orexin-2 receptor (OX2R), has emerged as a critical regulator of wakefulness and arousal. Its dysfunction is strongly implicated in sleep disorders such as narcolepsy. Consequently, the development of selective OX2R agonists represents a promising therapeutic strategy. This guide provides a head-to-head comparison of prominent selective OX2R agonists, supported by available experimental data, to aid researchers and drug development professionals in this rapidly evolving field.
Quantitative Comparison of Selective OX2R Agonists
The following tables summarize the in vitro and in vivo pharmacological properties of key selective OX2R agonists based on publicly available data.
In Vitro Potency and Selectivity
| Compound | Agonist Type | Target | EC50 (nM) for human OX2R | Selectivity over human OX1R | Source |
| [Ala11, D-Leu15]-orexin-B | Peptide | OX2R | 0.13 | ~400-fold | [1][2] |
| Danavorexton (B3325393) (TAK-925) | Small Molecule | OX2R | 5.5 | >5,000-fold | [3][4][5][6] |
| TAK-994 | Small Molecule | OX2R | 19 | >700-fold | [7][8] |
| ALKS 2680 | Small Molecule | OX2R | Potent (specific EC50 not disclosed) | Highly Selective | [9][10][11][12] |
| BP1.15205 | Small Molecule | OX2R | 0.015 | >600-fold | [13][14][15][16] |
In Vivo Efficacy in Preclinical and Clinical Studies
| Compound | Model/Population | Key Findings | Source |
| [Ala11, D-Leu15]-orexin-B | Orexin knockout mice | Reduced cataplexy-like episodes and sleep/wake fragmentation. | |
| Danavorexton (TAK-925) | Narcolepsy Type 1 & 2 patients | Dose-dependent increase in sleep latency in the Maintenance of Wakefulness Test (MWT). | [6] |
| TAK-994 | Narcolepsy Type 1 patients | Dose-dependent improvements in MWT and Epworth Sleepiness Scale scores; reduced cataplexy. (Trial terminated due to liver toxicity). | [8] |
| ALKS 2680 | Narcolepsy Type 1 patients | Dose-dependent and statistically significant improvements in sleep latency. | [10] |
| BP1.15205 | Transgenic mouse model of narcolepsy | Significant and dose-dependent increases in wakefulness and suppression of cataplexy-like episodes. | [14][15] |
Signaling Pathways and Experimental Workflows
The activation of OX2R by an agonist initiates a cascade of intracellular events. The following diagrams illustrate the primary signaling pathway and a typical experimental workflow for evaluating these compounds.
Detailed Experimental Methodologies
A comprehensive evaluation of selective OX2R agonists relies on a suite of standardized in vitro and in vivo assays. Below are detailed protocols for key experiments.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for OX2R.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing human OX2R. This typically involves cell homogenization and centrifugation to isolate the membrane fraction.
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membranes, a fixed concentration of a radiolabeled ligand known to bind to OX2R (e.g., [3H]-EMPA), and varying concentrations of the unlabeled test compound.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To measure the functional potency (EC50) of a test compound in activating OX2R.
Protocol:
-
Cell Culture: Cells stably expressing human OX2R (e.g., CHO or HEK293 cells) are cultured in a 96- or 384-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium.
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR). Varying concentrations of the test compound are added to the wells.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured kinetically in real-time.
-
Data Analysis: The increase in fluorescence, which corresponds to the mobilization of intracellular calcium upon receptor activation, is plotted against the compound concentration to generate a dose-response curve. The EC50, the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.
In Vivo Assessment of Wakefulness in a Mouse Model of Narcolepsy
Objective: To evaluate the effect of a test compound on wakefulness and sleep-wake architecture.
Protocol:
-
Animal Model: Orexin/ataxin-3 transgenic mice, which exhibit a progressive loss of orexin neurons and develop narcolepsy-like symptoms, are commonly used.
-
Surgical Implantation: Mice are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Acclimation and Baseline Recording: Following recovery from surgery, mice are acclimated to the recording chambers, and baseline sleep-wake patterns are recorded for at least 24 hours.
-
Drug Administration: The test compound or vehicle is administered (e.g., orally or via intraperitoneal injection) at the beginning of the dark (active) phase.
-
EEG/EMG Recording: EEG and EMG signals are continuously recorded for a defined period post-administration.
-
Sleep-Wake Scoring: The recorded data is scored into distinct vigilance states (wakefulness, NREM sleep, and REM sleep) based on the EEG and EMG characteristics.
-
Data Analysis: The total time spent in each state, the number and duration of cataplexy-like episodes, and sleep-wake fragmentation are quantified and compared between the drug-treated and vehicle-treated groups.
Conditioned Place Preference (CPP) Assay
Objective: To assess the rewarding or aversive properties of a test compound.
Protocol:
-
Apparatus: A three-chambered apparatus is used, with two distinct conditioning chambers (differing in visual and tactile cues) and a neutral central chamber.
-
Pre-conditioning Phase: On the first day, mice are allowed to freely explore all three chambers to determine any baseline preference for one of the conditioning chambers.
-
Conditioning Phase: This phase typically lasts for several days. On alternating days, mice receive an injection of the test compound and are confined to one of the conditioning chambers. On the other days, they receive a vehicle injection and are confined to the other chamber.
-
Test Phase: On the final day, the mice are placed in the central chamber with free access to both conditioning chambers, and the time spent in each chamber is recorded.
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber compared to the pre-conditioning phase indicates a rewarding effect (conditioned place preference), while a significant decrease suggests an aversive effect (conditioned place aversion).
This guide provides a foundational overview for the comparative assessment of selective OX2R agonists. As the field continues to advance, the application of these and other sophisticated methodologies will be crucial in identifying and developing novel therapeutics for sleep disorders.
References
- 1. Development of an orexin-2 receptor selective agonist, [Ala(11), D-Leu(15)]orexin-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Ala11,D-Leu15]-Orexin B | Selective OX2R agonist | Hello Bio [hellobio.com]
- 3. Orexin 2 receptor-selective agonist danavorexton (TAK-925) promotes wakefulness in non-human primates and healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. danavorexton (TAK-925) News - LARVOL Sigma [sigma.larvol.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. pnas.org [pnas.org]
- 7. OX2R Agonist(Vertex) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. accessmedicina.mhmedical.com [accessmedicina.mhmedical.com]
- 9. O013 Preliminary Results from a Phase 1 Study of ALKS 2680, an Orexin-2 receptor Agonist, in Healthy Participants and Patients with Narcolepsy or Idiopathic Hypersomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurologylive.com [neurologylive.com]
- 11. neurologylive.com [neurologylive.com]
- 12. Alkermes Presents Data From Phase 1b Study of ALKS 2680 Demonstrating Improved Wakefulness in Patients With Narcolepsy Type 1 at SLEEP 2024 [prnewswire.com]
- 13. sleepreviewmag.com [sleepreviewmag.com]
- 14. sleepreviewmag.com [sleepreviewmag.com]
- 15. Harmony Biosciences Presents Preclinical Data Demonstrating Significant Wake-Promoting and Cataplexy-Suppressing Effects of BP1.15205 in Narcolepsy at SLEEP 2025 | Harmony Biosciences [ir.harmonybiosciences.com]
- 16. BP1.15205 promotes wakefulness in monkeys, ready for clinic | BioWorld [bioworld.com]
Safety Operating Guide
Navigating the Safe Disposal of OX2R-IN-3: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of potent, specialized research compounds like OX2R-IN-3 is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, this guide provides a framework for its safe handling and disposal based on best practices for similar potent, powdered research chemicals.
It is imperative to treat this compound as a hazardous substance until comprehensive safety information becomes available. Researchers should always consult their institution's Environmental Health and Safety (EHS) office for specific guidance and protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.
-
Ventilation: Conduct all handling of this compound within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.
-
Avoid Contact: Do not allow the compound to come into contact with the eyes, skin, or clothing. Avoid ingestion and inhalation.[1]
-
Thorough Washing: After handling, wash hands and any exposed skin thoroughly.[1]
Key Chemical Information for Safe Disposal
When handling any research chemical, it is crucial to obtain and understand the information typically found in a Safety Data Sheet (SDS). The following table summarizes essential data points to look for, which will inform your disposal plan.
| Data Point | Significance for Disposal |
| Physical State | Determines appropriate handling procedures (e.g., solid, liquid). This compound is typically supplied as a crystalline solid.[1] |
| Solubility | Informs which solvents can be used for decontamination and whether it is soluble in aqueous solutions, which could impact environmental release.[1] |
| Stability & Reactivity | Identifies any incompatible materials or conditions (e.g., light, heat) to avoid during storage and disposal. |
| Toxicological Information | Provides data on acute and chronic health effects, which underscores the need for caution and proper containment. |
| Hazard Identification | Outlines specific hazards (e.g., irritant, sensitizer, carcinogen) that dictate the level of containment and PPE required. |
| Fire-Fighting Measures | Details suitable extinguishing media and hazardous decomposition products (e.g., nitrogen oxides, carbon monoxide). |
Step-by-Step Disposal Protocol
The recommended method for disposing of chemical waste like this compound is through a licensed and approved hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular solid waste.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix with other chemical waste unless explicitly permitted by your institution's EHS guidelines.
-
-
Container Management:
-
Ensure the waste container is made of a material compatible with the chemical.
-
Keep the container closed at all times except when adding waste.
-
Store the waste container in a designated, secure, and well-ventilated area.
-
-
Spill Management:
-
In the event of a spill, avoid generating dust.
-
Carefully sweep or scoop up the solid material.
-
Place the spilled material and any contaminated cleaning materials into the designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent and cleaning materials, and dispose of these as hazardous waste.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with all available information about the compound.
-
Follow all institutional procedures for waste manifest documentation.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
Caption: Logical workflow for the safe disposal of research chemicals.
By adhering to these general guidelines and, most importantly, your institution's specific protocols, you can ensure the safe and compliant disposal of this compound and other research chemicals, fostering a secure laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
